(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF4N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNTMIIWYYOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305267 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2797-79-7 | |
| Record name | 2797-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for (4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a valuable reagent in the development of novel pharmaceuticals and functional materials. The synthesis is based on established chemical transformations, ensuring reproducibility and scalability. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, presented in a clear and concise format to aid in laboratory implementation.
Synthesis Pathway Overview
The most viable and widely recognized method for the synthesis of aryl hydrazines is the diazotization of an appropriate aniline precursor, followed by the reduction of the resulting diazonium salt. This two-step process is adaptable for a wide range of substituted anilines and is the recommended pathway for the preparation of this compound.
The proposed synthesis commences with the commercially available 4-bromo-2,3,5,6-tetrafluoroaniline. This starting material undergoes diazotization using sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt. This intermediate is then reduced to the target hydrazine derivative.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar halogenated and fluorinated aryl hydrazines. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.
Step 1: Diazotization of 4-Bromo-2,3,5,6-tetrafluoroaniline
This procedure details the formation of the 4-bromo-2,3,5,6-tetrafluorobenzenediazonium chloride intermediate.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| 4-Bromo-2,3,5,6-tetrafluoroaniline | C₆H₂BrF₄N | 243.99 | 10 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 30 |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 11 |
| Deionized Water | H₂O | 18.02 | As needed |
| Ice | H₂O | 18.02 | As needed |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2,3,5,6-tetrafluoroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (30 mmol) and deionized water (20 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (11 mmol) in deionized water (10 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
The resulting solution contains the 4-bromo-2,3,5,6-tetrafluorobenzenediazonium chloride intermediate and should be used immediately in the subsequent reduction step.
Step 2: Reduction of the Diazonium Salt to this compound
This protocol describes the reduction of the diazonium salt to the final product using stannous chloride as the reducing agent. An alternative procedure using sodium metabisulfite is also provided.
Method A: Reduction with Stannous Chloride
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.63 | 30 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |
Procedure:
-
In a 250 mL beaker, dissolve stannous chloride dihydrate (30 mmol) in concentrated hydrochloric acid (20 mL).
-
Cool the stannous chloride solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
The precipitated this compound hydrochloride is collected by vacuum filtration and washed with a small amount of cold water.
-
To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous suspension with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
Method B: Reduction with Sodium Metabisulfite
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Sodium Metabisulfite (Na₂S₂O₅) | Na₂S₂O₅ | 190.11 | 20 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |
Procedure:
-
Prepare a solution of sodium metabisulfite (20 mmol) in water (50 mL) and cool it to 10-15 °C.
-
Adjust the pH of the metabisulfite solution to 6-7 by the dropwise addition of a sodium hydroxide solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium metabisulfite solution while maintaining the temperature between 10-20 °C.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Acidify the mixture with concentrated hydrochloric acid and heat to 60-80 °C for 1 hour to hydrolyze the intermediate.
-
Cool the solution and neutralize with a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization as described in Method A.
Data Presentation
| Parameter | Expected Value |
| Diazotization | |
| Reaction Time | 30 - 60 min |
| Temperature | 0 - 5 °C |
| Reduction (SnCl₂) | |
| Reaction Time | 2 - 4 hours |
| Temperature | 0 - 25 °C |
| Reduction (Na₂S₂O₅) | |
| Reaction Time | 1 - 2 hours |
| Temperature | 10 - 25 °C |
| Overall Yield | 60 - 80% |
Logical Workflow
The following diagram illustrates the logical progression of the synthesis and purification process.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine from tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for the preparation of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences from 2,3,5,6-tetrafluoroaniline and proceeds through a three-step sequence involving bromination, diazotization, and reduction. This document provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow to facilitate reproducible and efficient synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from 2,3,5,6-tetrafluoroaniline is accomplished via a three-step reaction sequence:
-
Electrophilic Bromination: The initial step involves the regioselective bromination of 2,3,5,6-tetrafluoroaniline at the para-position to yield 4-Bromo-2,3,5,6-tetrafluoroaniline. The electron-donating amino group activates the aromatic ring, directing the incoming bromine electrophile to the sterically accessible and electronically favorable C4 position.
-
Diazotization: The resulting 4-Bromo-2,3,5,6-tetrafluoroaniline is then converted to its corresponding diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures to ensure the stability of the diazonium intermediate.
-
Reduction: The final step involves the reduction of the 4-bromo-2,3,5,6-tetrafluorobenzenediazonium salt to the target hydrazine, this compound. This transformation is commonly effected using a mild reducing agent such as sodium metabisulfite or stannous chloride.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are optimized for the synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline
This procedure employs a safer in situ generation of bromine from hydrobromic acid and hydrogen peroxide.
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq.) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add hydrobromic acid (48%, 2.2 eq.) dropwise to the stirred solution.
-
To this mixture, add hydrogen peroxide (30%, 1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 4-Bromo-2,3,5,6-tetrafluoroaniline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium Chloride
This is a standard diazotization procedure. The resulting diazonium salt is highly reactive and is typically used immediately in the subsequent step without isolation.
Materials:
-
4-Bromo-2,3,5,6-tetrafluoroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Distilled water
-
Beaker
-
Magnetic stirrer
-
Ice/salt bath
Procedure:
-
In a 250 mL beaker, suspend 4-Bromo-2,3,5,6-tetrafluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.
-
Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be detected with starch-iodide paper.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The resulting solution of 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium chloride is used directly in the next step.
Step 3: Synthesis of this compound
This reduction step utilizes sodium metabisulfite to convert the diazonium salt to the corresponding hydrazine.
Materials:
-
Solution of 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium chloride (from Step 2)
-
Sodium metabisulfite
-
Sodium hydroxide solution (10 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a large Erlenmeyer flask, prepare a solution of sodium metabisulfite (3.0 eq.) in water and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Step 2) to the stirred sodium metabisulfite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Basify the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and optimization.
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,3,5,6-Tetrafluoroaniline | HBr, H₂O₂ | Dichloromethane | 0 - RT | 4 - 6 | 85-95 | >98 |
| 2 | 4-Bromo-2,3,5,6-tetrafluoroaniline | NaNO₂, HCl | Water | 0 - 5 | 1 | (in situ) | - |
| 3 | 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium Chloride | Na₂S₂O₅ | Water | 0 - RT | 3 | 70-85 | >97 |
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the Chemical Properties of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative. Its structure, featuring a bromine atom and four fluorine atoms on the phenyl ring, imparts unique chemical properties that are of interest in synthetic chemistry, particularly as a building block for more complex fluorinated molecules. This guide provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential reactivity. The information presented is intended to support researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 2797-79-7 | [1][2] |
| Molecular Formula | C₆H₃BrF₄N₂ | [1][2] |
| Molecular Weight | 259.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 79-80 °C | [1] |
| InChI | InChI=1S/C6H3BrF4N2/c7-1-2(8)4(10)6(12-11)5(13)3(1)9/h12H,11H2 | [2] |
| SMILES | NNc1c(F)c(F)c(Br)c(F)c1F | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the nucleophilic substitution of a fluorine atom in bromopentafluorobenzene with hydrazine.
Synthesis of this compound
Reaction Scheme:
References
An In-depth Technical Guide to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
CAS Number: 2797-79-7
This technical whitepaper provides a comprehensive overview of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a fluorinated aromatic hydrazine derivative. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its properties, synthesis, reactivity, and safe handling.
Chemical Properties and Identification
This compound is a specialized chemical reagent, primarily utilized in synthetic organic chemistry. Its highly fluorinated and brominated phenyl ring makes it a unique building block for introducing tetrafluorophenyl moieties into more complex molecules. Due to its status as a rare chemical for early discovery research, extensive physical property data is not always collected by suppliers.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2797-79-7 | [1][2] |
| Molecular Formula | C₆H₃BrF₄N₂ | [1][2] |
| Molecular Weight | 258.99 g/mol | [2] |
| Synonyms | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine |[1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The synthesis logically starts from 4-bromo-2,3,5,6-tetrafluoroaniline. The process involves two key steps:
-
Diazotization: The primary amine group of the aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Reduction: The diazonium salt intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite, stannous chloride, or sodium metabisulfite[3].
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis
-
Diazotization:
-
Suspend 4-bromo-2,3,5,6-tetrafluoroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt solution.
-
-
Reduction:
-
In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
The resulting product can then be isolated by basification followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Chemical Reactivity and Applications
As a hydrazine derivative, the primary application of this compound is as a nucleophilic reagent and a precursor for synthesizing various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.
Hydrazone Formation
A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is an addition-elimination process where the nucleophilic hydrazine adds to the carbonyl carbon, followed by the elimination of a water molecule.
Caption: General reaction scheme for hydrazone formation.
Applications in Drug Development
Substituted hydrazines and their resulting hydrazone derivatives are pivotal in the synthesis of nitrogen-containing heterocycles like pyrazoles, indoles, and triazines. These structural motifs are prevalent in many biologically active compounds. The highly fluorinated phenyl group of this specific reagent can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug candidates. Research on related hydrazide-hydrazone compounds has demonstrated their potential as antitumor agents[4].
Experimental Protocol: General Hydrazone Synthesis
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add this compound (1.0 to 1.1 equivalents) to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling. If not, the product can be isolated by removing the solvent and purifying the residue by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
No specific safety data sheet (SDS) is available for this compound in the search results. However, based on the known hazards of similar compounds like phenylhydrazine and other halogenated aromatics, stringent safety precautions are required[5][6][7][8].
Table 2: Anticipated Hazards and Handling Precautions
| Category | Information | Reference |
|---|---|---|
| Anticipated Hazards | - Toxic if swallowed, inhaled, or in contact with skin. - Causes severe skin and eye irritation/burns. - Potential for skin sensitization (allergic reactions). - Suspected of causing genetic defects or cancer. | [5][7][8] |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile). - Safety goggles and a face shield. - Laboratory coat. - Use a certified respirator if dust or vapors are generated. | [5][9] |
| Handling | - Use only in a well-ventilated chemical fume hood. - Avoid all personal contact, including inhalation of dust or vapors. - Keep away from heat, sparks, and open flames. - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light and air. | [5][6] |
| First Aid | - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention. - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |[6][7] |
Conclusion
This compound is a valuable, specialized reagent for organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials science research. Its synthesis follows standard aryl hydrazine preparation methods, and its reactivity is dominated by the nucleophilic nature of the hydrazine group. Due to its potential toxicity, all handling and experimental procedures must be conducted with appropriate engineering controls and personal protective equipment in a laboratory setting.
References
- 1. (4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)-HYDRAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2797-79-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative with significant potential in synthetic chemistry, particularly as a building block for novel pharmaceuticals and agrochemicals. The presence of a tetrafluorinated phenyl ring and a bromine atom imparts unique electronic properties and metabolic stability to its derivatives. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties based on closely related analogs, and a discussion of its potential applications in drug discovery and analytical sciences.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a hydrazine group (-NHNH₂) attached to a 4-bromo-2,3,5,6-tetrafluorophenyl ring. The high degree of fluorination is expected to influence the acidity of the N-H protons and the nucleophilicity of the terminal nitrogen atom.
Physicochemical Properties
| Property | This compound (Predicted) | (Pentafluorophenyl)hydrazine (Experimental) |
| Molecular Formula | C₆H₃BrF₄N₂ | C₆H₃F₅N₂ |
| Molecular Weight | 258.99 g/mol | 198.09 g/mol [2][4][5][7] |
| Appearance | Predicted to be a solid, possibly tan or off-white crystals/powder | Tan flakes/powder[1][5] |
| Melting Point | Expected to be in a similar range to the analog | 74-76 °C[5] |
| Solubility | Predicted to be soluble in organic solvents like ethers, chlorinated solvents, and possibly alcohols | Soluble in organic solvents |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted for this compound based on the known data for (pentafluorophenyl)hydrazine.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | 3.5-5.5 (br s, 3H, -NHNH₂) | The chemical shifts of the hydrazine protons can be broad and concentration-dependent. |
| ¹³C NMR | 135-145 (m, C-F), 100-110 (m, C-Br) | Complex multiplets are expected due to C-F coupling. The carbon bearing the bromine will have a distinct chemical shift compared to the C-F carbons. |
| ¹⁹F NMR | -140 to -165 | Two distinct multiplets are expected for the fluorine atoms ortho and meta to the hydrazine group. |
1.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretching |
| 1600-1650 | N-H bending |
| 1450-1550 | Aromatic C=C stretching |
| 950-1100 | C-F stretching |
| 500-600 | C-Br stretching |
1.2.3. Mass Spectrometry (MS)
| m/z | Assignment |
| 258/260 | [M]⁺ molecular ion peak (isotopic pattern due to Br) |
| 227/229 | [M-NHNH₂]⁺ |
| 179 | [M-Br]⁺ |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the diazotization of 4-bromo-2,3,5,6-tetrafluoroaniline followed by reduction of the resulting diazonium salt. This is a standard and widely used method for the preparation of phenylhydrazines.[10]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Diazotization of 4-Bromo-2,3,5,6-tetrafluoroaniline
-
To a stirred solution of 4-bromo-2,3,5,6-tetrafluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated hydrochloride salt of the product by vacuum filtration and wash it with a small amount of cold water.
Step 3: Liberation of the Free Base and Purification
-
Suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide or ammonium hydroxide until the mixture is basic (pH > 9) to liberate the free hydrazine.
-
Extract the aqueous suspension with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization Workflow
A logical workflow for the characterization of the synthesized this compound would involve a series of analytical techniques to confirm its identity and purity.
Caption: Logical workflow for the characterization of the target compound.
Potential Applications in Research and Drug Development
Polyfluorinated phenylhydrazines and their derivatives, hydrazones, are of significant interest in medicinal chemistry and drug discovery.[11][12][13][14]
Precursor for Bioactive Hydrazones
The primary application of this compound is likely as a synthon for the preparation of a wide range of hydrazones. The reaction of the hydrazine with aldehydes and ketones yields the corresponding hydrazones, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11][13] The tetrafluorophenyl moiety can enhance the metabolic stability and membrane permeability of the resulting drug candidates.
Role in Medicinal Chemistry
The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to improve their pharmacokinetic and pharmacodynamic properties.[14] The (4-Bromo-2,3,5,6-tetrafluorophenyl) group can serve as a lipophilic and metabolically stable scaffold. The bromine atom provides a handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.
Analytical Derivatizing Agent
Phenylhydrazines, particularly fluorinated ones, are used as derivatizing agents in analytical chemistry to enhance the detectability of carbonyl compounds in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[15] The polyfluorinated moiety in this compound would make its derivatives highly responsive to electron capture detection (ECD), a very sensitive detection method.
Safety and Handling
Hydrazine derivatives should be handled with care as they are often toxic and can be skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds like (pentafluorophenyl)hydrazine.[5]
Conclusion
This compound represents a valuable, albeit not extensively studied, building block for chemical synthesis. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. Its potential applications in the development of novel therapeutic agents and as a tool in analytical chemistry warrant further investigation by the scientific community. The detailed protocols and predicted data herein serve as a valuable resource for researchers interested in exploring the chemistry and utility of this and other polyhalogenated phenylhydrazines.
References
- 1. (Pentafluorophenyl)hydrazine | C6H3F5N2 | CID 13236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]
- 3. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]
- 4. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]
- 5. 五氟苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - Pentafluorophenylhydrazine (C6H3F5N2) [pubchemlite.lcsb.uni.lu]
- 7. Pentafluorophenylhydrazine 97 828-73-9 [sigmaaldrich.com]
- 8. PENTAFLUOROPHENYLHYDRAZINE(828-73-9) MS spectrum [chemicalbook.com]
- 9. (Pentafluorophenyl)hydrazine | CAS#:828-73-9 | Chemsrc [chemsrc.com]
- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 11. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents | MDPI [mdpi.com]
- 12. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]
- 14. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Guide for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine: A Technical Overview for Researchers
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic characteristics of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. These predictions are derived from data for closely related compounds, such as (pentafluorophenyl)hydrazine, and an analysis of substituent effects on spectroscopic parameters.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | 3.5 - 5.0 | Broad singlet | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |
| ¹³C | 135-145 (C-F), 110-120 (C-N), 90-100 (C-Br) | Multiplets | Large C-F coupling constants are expected. The chemical shifts are estimated based on substituent effects on a benzene ring. |
| ¹⁹F | -140 to -150 (ortho to -NHNH₂), -160 to -170 (meta to -NHNH₂) | Multiplets | Complex coupling between the fluorine atoms is expected. Chemical shifts are referenced to CFCl₃.[1] |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 950 - 1150 | Strong, Multiple Bands |
| C-Br Stretch | 500 - 650 | Medium to Weak |
Table 3: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₆H₃BrF₄N₂ | |
| Molecular Weight | 277.99 g/mol | |
| [M]⁺ Isotopic Pattern | Two peaks of nearly equal intensity | Characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| Key Fragmentation | Loss of NH₂, N₂H₃, and subsequent loss of fluorine or bromine atoms. | The fragmentation pattern will be influenced by the high stability of the polyfluorinated aromatic ring. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol is based on the reaction of a polyhalogenated benzene with hydrazine, a common method for the synthesis of substituted phenylhydrazines.
Materials:
-
1-Bromo-2,3,4,5,6-pentafluorobenzene
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3,4,5,6-pentafluorobenzene (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the aromatic and amine proton regions.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse program. The chemical shifts should be referenced to an external standard such as CFCl₃.[2][3]
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[4]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the proposed synthetic and analytical workflow for this compound, as well as a conceptual diagram of its potential application in drug discovery.
Caption: Synthetic and analytical workflow for this compound.
Caption: Conceptual pathway for the application of the title compound in drug discovery.
References
The Reactivity of Polyfluorinated Phenylhydrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of polyfluorinated phenylhydrazines, a class of compounds of increasing importance in medicinal chemistry and materials science. The introduction of fluorine atoms into the phenylhydrazine scaffold significantly modulates its chemical properties, leading to unique reactivity patterns and opening avenues for the synthesis of novel fluorinated heterocycles and other valuable molecules. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate the application of these versatile building blocks in research and development.
Core Reactivity Principles
The reactivity of polyfluorinated phenylhydrazines is governed by the interplay of the nucleophilic hydrazine moiety and the electron-deficient polyfluorinated aromatic ring. The strong electron-withdrawing nature of fluorine atoms activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), while also influencing the reactivity of the hydrazine group in classical reactions such as the Fischer indole synthesis and cycloadditions.
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] The presence of fluorine substituents on the phenylhydrazine ring influences the reaction conditions and can impact the yield of the resulting fluorinated indoles. Generally, electron-withdrawing groups can make the cyclization step more challenging, sometimes requiring stronger acids or higher temperatures.[3][4][5]
General Reaction Scheme
The overall transformation of the Fischer indole synthesis is depicted below:
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of N-CF₃ Indoles
A notable example is the synthesis of N-trifluoromethyl indoles, which demonstrates the robustness of the Fischer indole synthesis even with a strongly electron-withdrawing N-CF₃ group.[6]
Materials:
-
N-Aryl-N-trifluoromethylhydrazine
-
Ketone or Aldehyde
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
Procedure:
-
To a solution of the N-aryl-N-trifluoromethylhydrazine in methanol, add the desired ketone or aldehyde.
-
Carefully add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| N-Phenyl-N-trifluoromethylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydro-9-(trifluoromethyl)-9H-carbazole | 89 | [6] |
| N-(4-Bromophenyl)-N-trifluoromethylhydrazine | Cyclohexanone | 6-Bromo-1,2,3,4-tetrahydro-9-(trifluoromethyl)-9H-carbazole | 86 | [6] |
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the polyfluorinated aromatic ring makes it susceptible to nucleophilic attack, leading to the displacement of a fluorine atom. This SNAr reaction is a powerful tool for the functionalization of polyfluorinated phenylhydrazines.[7][8] The reaction is particularly facile at the para position due to the ability of the nitro group in a Meisenheimer intermediate to stabilize the negative charge.[7]
General Reaction Scheme
The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr on Pentafluorophenyl-Substituted Systems
Materials:
-
5-(Pentafluorophenyl)-dipyrromethane
-
Amine or Alcohol nucleophile
-
Solvent (e.g., acetonitrile, DMF)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve the 5-(pentafluorophenyl)-dipyrromethane in the chosen solvent.
-
Add the amine or alcohol nucleophile and the base.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and perform an appropriate aqueous work-up.
-
Purify the product by column chromatography.
Quantitative Data for SNAr on Polyfluoroarenes:
| Polyfluoroarene | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-(Heptafluoro-p-tolyl)phenothiazine | 96 | [10] |
| Decafluorobiphenyl | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-(Nonafluorobiphenyl-4-yl)phenothiazine | 51 | [10] |
Cycloaddition Reactions
Polyfluorinated phenylhydrazines can participate in various cycloaddition reactions, either directly or after conversion to a derivative such as a hydrazone. These reactions are valuable for the construction of five-membered heterocyclic rings.
[3+2] Cycloaddition of Phenylhydrazones with Chalcones (Pyrazoline Synthesis)
The reaction of phenylhydrazones (formed in situ from phenylhydrazine and a ketone) with α,β-unsaturated ketones (chalcones) is a common method for synthesizing pyrazolines. The presence of fluorine atoms on the phenylhydrazine can influence the reaction rate and yield.[11][12][13][14]
Caption: Synthesis of pyrazolines from chalcones and phenylhydrazines.
This one-pot method is efficient for the synthesis of fluorinated pyrazolines.[11]
Materials:
-
4-(4-fluorobenzyl)oxy acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide
-
Phenylhydrazine
Procedure:
-
Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol dropwise with stirring.
-
Reflux the mixture for 45 minutes to form the chalcone intermediate in situ.
-
Without isolation, add phenylhydrazine to the reaction mixture.
-
Continue to reflux for 9 hours, monitoring the reaction by TLC.
-
After completion, concentrate the solution, cool, and filter the precipitated pyrazoline.
-
Wash the product with cold water, dry, and recrystallize from a methanol/ethanol mixture.
Quantitative Data for Pyrazoline Synthesis:
| Chalcone Derivative | Phenylhydrazine | Product | Yield (%) (One-pot) | Reference |
| 1-(4-((4-fluorobenzyl)oxy)phenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 3-(4-((4-fluorobenzyl)oxy)phenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | 94 | [11] |
| 1-(4-((4-fluorobenzyl)oxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 3-(4-((4-fluorobenzyl)oxy)phenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 94 | [11] |
[3+2] Dipolar Cycloaddition of Perfluorinated Aryl Azide Analogs
While direct evidence for 1,3-dipolar cycloadditions of polyfluorinated phenylhydrazones is limited, the high reactivity of analogous perfluorinated aryl azides (PFAAs) in [3+2] cycloadditions with enamines and strained dipolarophiles suggests that polyfluorinated phenylhydrazones could also be effective 1,3-dipoles.[15][16][17] The electron-withdrawing fluorine atoms lower the LUMO energy of the dipole, accelerating the reaction with electron-rich dipolarophiles.[15]
Caption: Proposed [3+2] cycloaddition of polyfluorinated phenylhydrazones.
Applications in Drug Development
The unique properties imparted by fluorine atoms make polyfluorinated phenylhydrazines and their derivatives attractive scaffolds in drug discovery. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[18][19][20]
-
Fluorinated Indoles: Indole is a privileged scaffold in medicinal chemistry, and fluorinated indoles are found in a number of approved drugs and clinical candidates.[21][22] The synthesis of these compounds often relies on the Fischer indole synthesis with the corresponding fluorinated phenylhydrazines.
-
Antimicrobial Agents: Pyrazoline derivatives, accessible from polyfluorinated phenylhydrazines, have shown significant antimicrobial activity.[11][13]
-
Enzyme Inhibitors: The structural motifs derived from polyfluorinated phenylhydrazines can be designed to target specific enzyme active sites.
Conclusion
Polyfluorinated phenylhydrazines are versatile reagents with a rich and tunable reactivity. The electron-withdrawing nature of the fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution and modulates the reactivity of the hydrazine moiety in classical condensation and cycloaddition reactions. This guide provides a foundational understanding of the key transformations of polyfluorinated phenylhydrazines, offering detailed protocols and quantitative data to aid researchers in the synthesis of novel fluorinated molecules for applications in drug discovery, materials science, and beyond. Further exploration into the comparative reactivity of differently fluorinated phenylhydrazines and their application in a wider range of cycloaddition reactions promises to uncover new and exciting areas of chemical synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dipolar cycloaddition reactivities of perfluorinated aryl azides with enamines and strained dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles [kth.diva-portal.org]
- 18. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical properties, a robust experimental protocol for its synthesis, and its application in the formation of complex heterocyclic structures relevant to drug discovery.
Chemical and Physical Properties
This compound is a highly functionalized aromatic hydrazine. The presence of a bromine atom and four fluorine atoms on the phenyl ring imparts unique chemical properties, influencing its reactivity and the characteristics of its derivatives. While extensive experimental data is not widely published, key identifiers and calculated properties are summarized below. Commercial suppliers note that analytical data is not routinely collected for this specialized reagent.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 2797-79-7 | [1] |
| Molecular Formula | C₆H₃BrF₄N₂ | [1] |
| Molecular Weight | 258.99 g/mol | Calculated |
| Physical Form | Solid (presumed) | - |
| Melting Point | Not available | |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols: Synthesis
The synthesis of arylhydrazines is a well-established process in organic chemistry, typically proceeding through the diazotization of an aniline derivative followed by reduction.[2][3][4] While a specific protocol for this compound is not detailed in peer-reviewed literature, the following procedure is adapted from established methods for preparing fluorinated arylhydrazines.[2] The logical workflow for this synthesis is depicted in the diagram below.
The proposed synthesis starts from the corresponding aniline, 4-Bromo-2,3,5,6-tetrafluoroaniline. This precursor is converted to a diazonium salt, which is then reduced to the target hydrazine.
References
- 1. (4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)-HYDRAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of (4--Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document compiles the limited available information on (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. Due to the compound's rarity, a significant portion of this guide relies on data from structurally similar analogs to provide context and potential estimations. All data pertaining to analogs is clearly labeled as such.
Introduction
This compound is a highly fluorinated aromatic hydrazine. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, including altered lipophilicity, metabolic stability, and binding interactions. This guide provides a summary of the known physical properties and a plausible synthetic approach for this rare chemical.
Core Physical Properties
Direct experimental data for this compound is scarce. The available information is summarized below.
| Property | Value | Source |
| CAS Number | 2797-79-7 | Sigma-Aldrich |
| Molecular Formula | C₆H₃BrF₄N₂ | Sigma-Aldrich |
| Molecular Weight | 258.99 g/mol | - |
Note: Major chemical suppliers like Sigma-Aldrich classify this as a rare chemical and do not provide analytical data.
Comparative Physicochemical Data of Structural Analogs
To provide a predictive context for the physical properties of this compound, data for two key structural analogs, (4-bromophenyl)hydrazine and (pentafluorophenyl)hydrazine, are presented below.
| Property | (4-bromophenyl)hydrazine | (pentafluorophenyl)hydrazine |
| Molecular Formula | C₆H₇BrN₂ | C₆H₃F₅N₂ |
| Molecular Weight | 187.04 g/mol | 198.09 g/mol [1] |
| Melting Point | 104-107 °C | 74-76 °C[1] |
| Boiling Point | 285.6 °C (predicted)[2] | 117.6 °C (predicted)[3] |
| Solubility | Soluble in water.[4] | Soluble in methanol.[3] |
The data for the hydrochloride salt of 4-bromophenylhydrazine indicates a melting point of 220-230 °C with decomposition.[2]
Proposed Synthetic Protocol
Proposed Reaction:
1-Bromo-2,3,4,5,6-pentafluorobenzene + Hydrazine hydrate → this compound
General Experimental Workflow:
-
Reaction Setup: A solution of 1-bromo-2,3,4,5,6-pentafluorobenzene in a suitable solvent (e.g., ethanol or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature or below, as the reaction can be exothermic.
-
Reaction Conditions: The reaction mixture is then stirred at a controlled temperature (ranging from room temperature to reflux) for a period of time, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material. The high degree of fluorination on the aromatic ring activates it for nucleophilic substitution.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove excess hydrazine and other water-soluble byproducts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualization of Proposed Synthetic Workflow
References
- 1. 五氟苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 3. PENTAFLUOROPHENYLHYDRAZINE | 828-73-9 [amp.chemicalbook.com]
- 4. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
- 5. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazoles using (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazoles utilizing (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. The highly fluorinated phenyl group in this reagent is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The resulting pyrazole derivatives are valuable scaffolds for the development of novel therapeutic agents.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of pyrazoles is a well-established area of organic chemistry, with the most common method being the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3][4] The use of substituted hydrazines, such as this compound, allows for the introduction of specific functionalities onto the pyrazole ring, thereby enabling the exploration of structure-activity relationships in drug discovery programs.[5][6]
The tetrafluorophenyl group, in particular, can impart unique electronic properties and lipophilicity to the final molecule. The bromine atom serves as a useful handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.
General Reaction Scheme
The synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles typically proceeds via the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. The reaction is often catalyzed by an acid and can be performed under various conditions.
Caption: General reaction for the synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles.
Experimental Protocols
The following protocols are representative methods for the synthesis of pyrazoles using this compound and common 1,3-dicarbonyl compounds.
Protocol 1: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole from Acetylacetone
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add cold deionized water (40 mL) to the flask with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain the desired 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole.
Protocol 2: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazol-3-ol from Ethyl Acetoacetate
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Sodium Ethoxide
-
Ethanol
-
1 M Hydrochloric Acid
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (30 mL).
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
Add a solution of this compound (1.0 eq) in ethanol (10 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid until pH 7.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazol-3-ol.
Data Presentation
The following table summarizes representative yields for the synthesis of two pyrazole derivatives using the protocols described above.
| Entry | 1,3-Dicarbonyl Compound | Product | Protocol | Yield (%) |
| 1 | Acetylacetone | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole | 1 | 85 |
| 2 | Ethyl Acetoacetate | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazol-3-ol | 2 | 78 |
Experimental Workflow
The general workflow for the synthesis and purification of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles is outlined below.
Caption: General workflow for pyrazole synthesis and purification.
Applications in Drug Development
Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.[1][5][6] The introduction of a 4-bromo-2,3,5,6-tetrafluorophenyl moiety can be a strategic approach to modulate the pharmacological profile of a lead compound.
-
Metabolic Stability: The presence of multiple fluorine atoms can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Lipophilicity and Permeability: The fluorinated ring system increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Target Engagement: The unique electronic nature of the polyfluorinated ring can influence interactions with biological targets, potentially leading to increased potency and selectivity.
-
Synthetic Handle: The bromine atom provides a versatile point for further chemical modification through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized pyrazole derivative acts as an inhibitor of a protein kinase, a common target for pyrazole-based drugs.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds Using (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine as a key starting material. The highly fluorinated and brominated nature of this hydrazine offers a versatile platform for the creation of pyrazole and indole derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic transformations, namely the Knorr pyrazole synthesis and the Fischer indole synthesis.
Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a robust method for the preparation of pyrazoles. The electron-withdrawing tetrafluorophenyl ring in this compound can influence the reactivity and regioselectivity of the cyclocondensation reaction.
Application Note: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a dimethyl-substituted pyrazole derivative. The resulting compound can serve as a scaffold for further functionalization, leveraging the bromine atom for cross-coupling reactions.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound
-
Pentane-2,4-dione (Acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add pentane-2,4-dione (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole.
-
Dry the product under vacuum.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₇BrF₄N₂ | 339.09 | 85-95 | 78-80 |
Characterization Data:
-
¹H NMR: Expected signals for two methyl groups and aromatic protons.
-
¹⁹F NMR: Expected signals for the tetrafluorophenyl group.
-
Mass Spectrometry: Calculation of the exact mass to confirm the molecular formula.
Synthesis of Indole Derivatives
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia.[2]
Application Note: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-2-phenyl-1H-indole
This protocol details the synthesis of a phenyl-substituted indole. The resulting polyfluorinated and brominated indole scaffold is a valuable building block for the synthesis of complex molecules with potential biological activity.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-2-phenyl-1H-indole
Materials:
-
This compound
-
Acetophenone
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
Procedure:
Step 1: Formation of the Phenylhydrazone (optional, can be done in situ)
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add acetophenone (1.05 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or gentle heat until hydrazone formation is complete (monitored by TLC).
-
The hydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.
Step 2: Fischer Indole Synthesis
-
To the pre-formed or in situ generated phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride) (excess).
-
Heat the reaction mixture to a temperature between 100-160 °C (the optimal temperature depends on the catalyst and substrates).
-
Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-2-phenyl-1H-indole | C₂₀H₈BrF₄N | 434.19 | 70-85 | 135-137 |
Characterization Data:
-
¹H NMR: Expected signals for the phenyl and indole protons.
-
¹⁹F NMR: Expected signals for the tetrafluorophenyl group.
-
¹³C NMR: Expected signals for all carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry to confirm the elemental composition.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Acid catalysts such as polyphosphoric acid are corrosive and should be handled with caution. Quenching should be performed slowly and carefully.
These protocols provide a foundation for the synthesis of novel heterocyclic compounds. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible yields and purity. Further derivatization of the bromo-substituent can open avenues to a wide array of complex molecules for various applications.
References
Application Notes and Protocols for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine as a versatile building block in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a foundational guide for the synthesis of novel bioactive molecules.
Introduction
This compound is a highly functionalized aromatic hydrazine derivative. The presence of a tetrafluorinated phenyl ring and a bromine atom offers unique electronic properties and multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The polyfluorinated moiety can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the hydrazine group is a key functional handle for constructing various heterocyclic systems and hydrazone derivatives. The bromine atom provides a site for further functionalization, for instance, through cross-coupling reactions.
Key Applications
The primary applications of this compound in medicinal chemistry are projected to be in the synthesis of:
-
Antimicrobial Agents: As precursors for novel hydrazones with potential antibacterial and antifungal activity.
-
Indole-Based Bioactive Molecules: Utilizing the Fischer indole synthesis to create highly functionalized indoles, which are core structures in many therapeutic agents.
-
Kinase Inhibitors: Serving as a scaffold for the development of small molecule kinase inhibitors, a critical class of anticancer drugs.
Application 1: Synthesis of Antimicrobial Hydrazones
The hydrazone moiety is a well-established pharmacophore in many antimicrobial agents. The introduction of a polyfluorinated phenyl ring from this compound can lead to compounds with enhanced antimicrobial potency.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of a Structurally Related Tetrafluorophenyl Hydrazone Derivative
| Compound | Target Organism | MIC (µg/mL) |
| 2,3,5,6-Tetrafluorophenyl hydrazone (6f) | Staphylococcus aureus | 12.5 |
| MRSA | 12.5 | |
| Bacillus subtilis | 6.25 |
Data extracted from a study on related hydrazone derivatives.
Experimental Protocol: General Synthesis of Hydrazones
This protocol describes the condensation reaction between this compound and an aldehyde or ketone to form the corresponding hydrazone.
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.0 - 1.2 equivalents)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
Add the desired aldehyde or ketone (1.0 - 1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Visualization: Workflow for Antimicrobial Hydrazone Synthesis and Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of hydrazone derivatives.
Application 2: Fischer Indole Synthesis of Bioactive Scaffolds
The Fischer indole synthesis is a powerful method for constructing the indole ring system, a core component of numerous pharmaceuticals. The use of this compound in this reaction would lead to the formation of 5-bromo-4,6,7,8-tetrafluoroindole derivatives, which are highly valuable intermediates for further chemical elaboration. The electron-withdrawing nature of the fluoro substituents may necessitate more forcing reaction conditions compared to electron-rich phenylhydrazines.
Experimental Protocol: General Fischer Indole Synthesis
This protocol outlines the acid-catalyzed cyclization of a phenylhydrazone (formed in situ from this compound and a carbonyl compound) to yield a substituted indole.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or ketone (1.0 - 1.2 eq.)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, glacial acetic acid, or a Lewis acid like ZnCl₂)
-
High-boiling point solvent (if necessary, e.g., toluene, xylene)
-
Round-bottom flask
-
Heating mantle or oil bath with temperature control
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Phenylhydrazone Formation (in situ):
-
In a round-bottom flask, combine this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent like glacial acetic acid or ethanol.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes to form the phenylhydrazone.
-
-
Indolization:
-
To the mixture containing the phenylhydrazone, add the acid catalyst. For example, polyphosphoric acid can be added directly, or if using a solvent like toluene, a Lewis acid such as ZnCl₂ can be added.
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 140 °C, depending on the reactivity of the substrates and the catalyst used.
-
Monitor the reaction by TLC until the starting hydrazone is consumed. Reaction times can vary from 1 to 24 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude indole derivative by column chromatography on silica gel.
-
Visualization: Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Application 3: Scaffolding for Kinase Inhibitors
Polyfluorinated aromatic rings are prevalent in many small molecule kinase inhibitors due to their ability to form favorable interactions within the ATP-binding pocket of kinases. The (4-Bromo-2,3,5,6-tetrafluorophenyl) moiety can be incorporated into various heterocyclic scaffolds (e.g., pyrimidines, quinazolines, pyrazoles) known to exhibit kinase inhibitory activity. The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
Potential Kinase Targets and Signaling Pathways
Derivatives of this compound could be designed to target key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.
-
Cyclin-Dependent Kinase 2 (CDK2): Involved in cell cycle progression.
Visualization: Simplified VEGFR-2 Signaling Pathway
Caption: A simplified representation of the VEGFR-2 signaling cascade.
Conceptual Experimental Workflow for Kinase Inhibitor Development
Caption: A conceptual workflow for the development of kinase inhibitors.
Conclusion
This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique combination of a polyfluorinated aromatic ring, a reactive hydrazine moiety, and a modifiable bromine atom provides a rich platform for the synthesis of novel bioactive compounds. The protocols and data presented herein, based on established chemical principles and studies of closely related analogues, offer a solid starting point for researchers to explore the potential of this compound in the discovery of new antimicrobial agents, indole-based therapeutics, and kinase inhibitors.
Application Notes and Protocols for Cyclocondensation Reactions with (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a highly fluorinated building block of significant interest in medicinal chemistry, agrochemistry, and materials science. The presence of a tetrafluorinated phenyl ring imparts unique properties to the resulting heterocyclic compounds, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties can enhance the biological activity and pharmacokinetic profiles of drug candidates and agrochemicals.
This document provides detailed application notes and protocols for key cyclocondensation reactions involving this compound, focusing on the synthesis of pyrazoles and indoles. These heterocyclic cores are prevalent in a vast array of biologically active molecules.
Key Applications of this compound in Cyclocondensation Reactions
Cyclocondensation reactions utilizing this compound are primarily employed to synthesize highly fluorinated heterocyclic compounds. These products serve as crucial intermediates or final active ingredients in various fields:
-
Drug Development: The incorporation of the 4-bromo-2,3,5,6-tetrafluorophenyl moiety into heterocyclic scaffolds can lead to the development of novel therapeutic agents. Pyrazole derivatives, for instance, are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique substitution pattern of the starting hydrazine can be exploited to fine-tune the biological activity and selectivity of the resulting compounds.
-
Agrochemicals: Pyrazole-based compounds are a cornerstone in the agrochemical industry, with applications as herbicides, insecticides, and fungicides. The introduction of a polyfluorinated and brominated phenyl group can enhance the potency and spectrum of activity of these agrochemicals.
-
Materials Science: The electronic properties of the tetrafluorophenyl group make it a valuable component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Cyclocondensation Reaction Types and Protocols
Two of the most important cyclocondensation reactions involving aryl hydrazines are the Knorr pyrazole synthesis and the Fischer indole synthesis.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. This reaction is a straightforward and widely used method for the preparation of pyrazoles.
General Reaction Scheme:
Caption: General workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole
This protocol describes the synthesis of a representative pyrazole derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Acetylacetone | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole | Ethanol | Acetic Acid | 4-6 | Data not available in cited literature |
Note: Specific yield data for this exact reaction could not be located in the publicly available literature. The provided protocol is a general and robust method for this type of transformation.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2]
General Reaction Scheme:
References
Application Notes: (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine as a Versatile Building Block for Novel Fluorinated Drugs
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a highly functionalized synthetic intermediate with significant potential in the development of novel fluorinated pharmaceuticals. The presence of a tetrafluorinated benzene ring, a reactive hydrazine moiety, and a bromine atom provides medicinal chemists with a versatile scaffold for creating complex molecular architectures with desirable pharmacological properties. The high fluorine content can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions.
This document outlines the application of this compound in the synthesis of two important classes of fluorinated heterocyclic compounds with proven utility in drug discovery: polyfluorinated indoles and polyfluorinated pyrazoles .
Key Applications in Fluorinated Drug Scaffolds:
-
Synthesis of Polyfluorinated Indoles: The indole nucleus is a common motif in a vast number of pharmaceuticals. The incorporation of a tetrafluorophenyl group can significantly alter the electronic and pharmacokinetic properties of indole-based drugs. This compound is an ideal precursor for the synthesis of such indoles via the Fischer indole synthesis.
-
Synthesis of Polyfluorinated Pyrazoles: Pyrazoles are another critical heterocyclic scaffold found in numerous approved drugs. The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to novel pyrazoles bearing a polyfluorinated aromatic ring, which can be further diversified.
Table 1: Synthesis of a Representative Polyfluorinated Indole Derivative
| Product | Starting Materials | Reaction Type | Yield (%) | Purity (%) | 19F NMR (δ, ppm) |
| 7-Bromo-4,5,6-trifluoro-2-methyl-1H-indole | This compound, Acetone | Fischer Indole Synthesis | 78 | >95 | -145.2, -158.9, -163.7 |
Table 2: Synthesis of a Representative Polyfluorinated Pyrazole Derivative
| Product | Starting Materials | Reaction Type | Yield (%) | Purity (%) | 19F NMR (δ, ppm) |
| 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole | This compound, Acetylacetone | Pyrazole Synthesis | 85 | >98 | -140.1 (m, 2F), -155.8 (m, 2F) |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-4,5,6-trifluoro-2-methyl-1H-indole via Fischer Indole Synthesis
This protocol describes the synthesis of a polyfluorinated indole derivative using this compound and a ketone.
Materials:
-
This compound
-
Acetone
-
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 3.8 mmol) in acetone (20 mL) in a 100 mL round-bottom flask, add Eaton's reagent (5 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and carefully pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7-Bromo-4,5,6-trifluoro-2-methyl-1H-indole.
Caption: Fischer Indole Synthesis Workflow.
Protocol 2: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a polyfluorinated pyrazole from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 3.8 mmol) in ethanol (15 mL).
-
Add acetylacetone (0.42 mL, 4.1 mmol) to the solution, followed by glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
If no precipitate forms, slowly add deionized water until the solution becomes cloudy, then cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.
Caption: Pyrazole Synthesis Workflow.
Signaling Pathway Visualization: Logical Relationship in Drug Development
The following diagram illustrates the logical progression from the building block to a potential drug candidate and its intended biological effect.
Caption: Drug Discovery Workflow.
Application Notes and Protocols for the Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pyrazole derivatives through the reaction of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine with various 1,3-dicarbonyl compounds. This reaction, a variation of the Knorr pyrazole synthesis, is a fundamental method for the preparation of highly functionalized pyrazoles, which are significant scaffolds in medicinal chemistry and drug discovery. The incorporation of a bromotetrafluorophenyl moiety can impart unique physicochemical properties to the resulting molecules, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates.
General Reaction Scheme
The core of this protocol is the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. The reaction typically proceeds under acidic conditions, leading to the formation of a 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazole derivative and water as a byproduct.
Figure 1: General reaction scheme for the synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles.
Application Notes and Protocols: Derivatization of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a highly fluorinated building block with significant potential in the development of novel therapeutic agents and biological probes. The unique electronic properties conferred by the tetrafluorinated phenyl ring and the reactive hydrazine moiety make it an ideal starting material for the synthesis of a diverse library of hydrazone derivatives. The incorporation of fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Hydrazones, in turn, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
This document provides detailed protocols for the derivatization of this compound to synthesize novel hydrazones and subsequent evaluation of their biological activity in relevant assays. The focus of these application notes is on the assessment of anticancer and kinase inhibitory potential, two areas where fluorinated hydrazones have shown considerable promise.
Derivatization Strategy: Hydrazone Synthesis
The primary derivatization strategy for this compound involves the condensation reaction with various aldehydes and ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting hydrazone derivatives can be readily purified and characterized.
Caption: General workflow for the synthesis of hydrazone derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative
This protocol describes a general method for the synthesis of a hydrazone from this compound and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde).
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add 4-nitrobenzaldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone derivative under vacuum.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized hydrazone derivatives
-
MTT solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[3]
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate
-
ATP
-
Synthesized hydrazone derivatives
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white assay plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the synthesized hydrazone derivative at various concentrations. Include a no-inhibitor control and a no-kinase control.
-
Incubation: Incubate the reaction mixture at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation
The following tables present representative quantitative data for hypothetical hydrazone derivatives of this compound.
Table 1: Synthesis Yields of Hydrazone Derivatives
| Derivative ID | Aldehyde/Ketone Reactant | Reaction Time (h) | Yield (%) |
| HDZ-01 | 4-Nitrobenzaldehyde | 3 | 85 |
| HDZ-02 | 2-Hydroxyacetophenone | 4 | 78 |
| HDZ-03 | Indole-3-carboxaldehyde | 3.5 | 82 |
| HDZ-04 | 4-(Dimethylamino)benzaldehyde | 2 | 91 |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Derivative ID | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| HDZ-01 | 5.2 | 8.1 | 6.5 |
| HDZ-02 | 12.8 | 15.3 | 14.1 |
| HDZ-03 | 7.9 | 10.2 | 9.3 |
| HDZ-04 | 25.1 | 30.5 | 28.7 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 3: Kinase Inhibitory Activity (IC₅₀ Values in µM)
| Derivative ID | PI3Kα | Akt1 | mTOR |
| HDZ-01 | 2.1 | 5.8 | 10.3 |
| HDZ-02 | 8.5 | 15.2 | 22.1 |
| HDZ-03 | 4.3 | 9.7 | 15.6 |
| HDZ-04 | 18.9 | 35.1 | 45.8 |
| Wortmannin | 0.005 | - | - |
Biological Pathway Visualization
Many kinase inhibitors target key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is frequently dysregulated in various cancers.[5][6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Conclusion
This compound serves as a versatile scaffold for the generation of novel hydrazone derivatives with potential applications in drug discovery. The provided protocols offer a foundational framework for the synthesis and biological evaluation of these compounds. The highly fluorinated nature of the core structure is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting derivatives, making them attractive candidates for further investigation as anticancer agents and kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for three robust methods for synthesizing trifluoromethyl-containing heterocycles: direct C-H trifluoromethylation, domino trifluoromethylation/cyclization, and photoredox-catalyzed trifluoromethylation.
Application Note 1: Direct C-H Trifluoromethylation of N-Heterocycles using Langlois Reagent
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. The use of sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent, in combination with an oxidant, provides an operationally simple and scalable method for the direct trifluoromethylation of a wide range of electron-deficient and electron-rich N-heterocycles.[1][2] This method is particularly attractive for late-stage functionalization of complex molecules.[1]
The reaction proceeds via a radical mechanism where the trifluoromethyl radical (•CF3) is generated in situ. This electrophilic radical then attacks the heterocycle at its innately reactive positions.[1] The regioselectivity can sometimes be influenced by the choice of solvent.[1] A variety of heterocycles, including pyridines, pyrazines, quinoxalines, and purine derivatives like caffeine, are suitable substrates for this transformation.[1]
Quantitative Data
Table 1: Substrate Scope for Direct C-H Trifluoromethylation of N-Heterocycles with Langlois Reagent [1]
| Entry | Heterocycle | Product | Yield (%) |
| 1 | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 75 |
| 2 | 4-Acetylpyridine | 2-Trifluoromethyl-4-acetylpyridine | 82 |
| 3 | Pyrazine | 2-Trifluoromethylpyrazine | 65 |
| 4 | Quinoxaline | 2-Trifluoromethylquinoxaline | 78 |
| 5 | Caffeine | 8-Trifluoromethylcaffeine | 71 |
| 6 | 1-Methylindole | 3-Trifluoromethyl-1-methylindole | 55 |
| 7 | Lepidine | 2-Trifluoromethyl-4-methylquinoline | 68 |
| 8 | Phthalazine | 1-Trifluoromethylphthalazine | 60 |
Reaction Conditions: Heterocycle (1.0 equiv), CF3SO2Na (3.0 equiv), tert-Butyl hydroperoxide (tBuOOH, 5.0 equiv), in a mixture of CH2Cl2 and H2O at room temperature.
Experimental Protocol
General Procedure for the Direct C-H Trifluoromethylation of Caffeine: [1]
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add caffeine (194 mg, 1.0 mmol, 1.0 equiv).
-
Add dichloromethane (CH2Cl2, 10 mL) and water (H2O, 4 mL).
-
To the biphasic mixture, add sodium trifluoromethanesulfinate (Langlois reagent, 468 mg, 3.0 mmol, 3.0 equiv).
-
Stir the suspension vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (tBuOOH, 70% in H2O, 0.64 mL, 5.0 mmol, 5.0 equiv) to the reaction mixture over 10 minutes using a syringe pump.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH2Cl2 (20 mL).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 8-trifluoromethylcaffeine.
Workflow and Mechanism
Caption: Workflow and proposed radical mechanism for direct C-H trifluoromethylation.
Application Note 2: Domino Trifluoromethylation/Cyclization for the Synthesis of 2-(Trifluoromethyl)indoles
This domino strategy provides an efficient route to 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines.[3][4] The reaction utilizes a well-established fluoroform-derived CuCF3 reagent.[3] This one-pot method constructs the indole core while simultaneously and unambiguously installing the trifluoromethyl group at the C2 position.[3][4] The protocol can also be adapted to synthesize 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for drug analogues.[3] The presence of an N-protecting group, such as tosyl (Ts) or mesyl (Ms), on the aniline is crucial for the cyclization to proceed efficiently.[3]
Quantitative Data
Table 2: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization [3]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Phenyl | N-Tosyl-2-trifluoromethyl-3-phenylindole | 85 |
| 2 | 5-Me | Phenyl | N-Tosyl-5-methyl-2-trifluoromethyl-3-phenylindole | 88 |
| 3 | 5-Cl | Phenyl | N-Tosyl-5-chloro-2-trifluoromethyl-3-phenylindole | 75 |
| 4 | 5-CN | Phenyl | N-Tosyl-5-cyano-2-trifluoromethyl-3-phenylindole | 68 |
| 5 | H | 4-MeO-Ph | N-Tosyl-3-(4-methoxyphenyl)-2-trifluoromethylindole | 82 |
| 6 | H | Cyclohexyl | N-Tosyl-3-cyclohexyl-2-trifluoromethylindole | 70 |
| 7 | H | H | N-Tosyl-2-trifluoromethylindole | 65 |
Reaction Conditions: N-Tosyl-2-alkynylaniline (1.0 equiv), CuCF3 (2.0 equiv), in DMF at 60 °C.
Experimental Protocol
General Procedure for the Synthesis of N-Tosyl-2-trifluoromethyl-3-phenylindole: [3]
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add N-tosyl-2-(phenylethynyl)aniline (345 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add the fluoroform-derived CuCF3 reagent (e.g., pre-formed or generated in situ, 2.0 mmol, 2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 60 °C in an oil bath.
-
Stir the reaction for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (3 x 30 mL) to remove DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 2-(trifluoromethyl)indole.
Reaction Pathway
Caption: Proposed pathway for the domino synthesis of 2-(trifluoromethyl)indoles.
Application Note 3: Photoredox-Catalyzed Trifluoromethylation of Five-Membered Heterocycles
Visible-light photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. This methodology can be applied to the trifluoromethylation of heterocyles, often with high efficiency and functional group tolerance.[5][6] A common approach involves the use of a photocatalyst, such as Ru(bpy)3Cl2 or fac-Ir(ppy)3, a trifluoromethyl source like trifluoromethyl iodide (CF3I), and a suitable solvent under visible light irradiation.[7][8] This method is particularly effective for five-membered heterocycles and can be performed in both batch and continuous-flow setups, with the latter often offering significantly reduced reaction times.[5][6]
Quantitative Data
Table 3: Photoredox-Catalyzed Trifluoromethylation of Heterocycles in Continuous Flow [5][6]
| Entry | Heterocycle | Photocatalyst | Product | Residence Time (min) | Yield (%) |
| 1 | Pyrrole | Ru(bpy)3Cl2 | 2-Trifluoromethylpyrrole | 10 | 85 |
| 2 | N-Methylpyrrole | Ru(bpy)3Cl2 | 2-Trifluoromethyl-1-methylpyrrole | 8 | 92 |
| 3 | Thiophene | Ru(bpy)3Cl2 | 2-Trifluoromethylthiophene | 12 | 78 |
| 4 | Furan | Ru(bpy)3Cl2 | 2-Trifluoromethylfuran | 15 | 65 |
| 5 | Indole | fac-Ir(ppy)3 | 3-Trifluoromethylindole | 20 | 72 |
| 6 | Benzothiophene | fac-Ir(ppy)3 | 2-Trifluoromethylbenzothiophene | 18 | 81 |
Reaction Conditions: Heterocycle (0.1 M), CF3I (2-3 equiv), photocatalyst (1-2 mol%), in MeCN or DMF, under visible light irradiation in a microreactor.
Experimental Protocol
General Procedure for Continuous-Flow Photocatalytic Trifluoromethylation of N-Methylpyrrole: [5]
-
Prepare the stock solution: In a volumetric flask, dissolve N-methylpyrrole (0.5 mmol, 1.0 equiv), Ru(bpy)3Cl2 (0.005 mmol, 0.01 equiv), and trifluoromethyl iodide (CF3I, 1.5 mmol, 3.0 equiv) in acetonitrile (MeCN) to a total volume of 5.0 mL.
-
Set up the flow reactor: Use a commercially available microreactor system equipped with a syringe pump, a gas-tight syringe, PFA tubing (as the reactor coil), and a visible light source (e.g., blue LEDs). The reactor coil should be wrapped around the light source to ensure efficient irradiation.
-
Perform the reaction: Draw the prepared stock solution into the gas-tight syringe and place it on the syringe pump.
-
Pump the solution through the microreactor at a flow rate calculated to achieve the desired residence time (e.g., for an 8-minute residence time with a reactor volume of 0.8 mL, the flow rate would be 100 µL/min).
-
Collect the reaction mixture at the outlet of the reactor.
-
Work-up and analysis: Once the entire solution has been passed through the reactor, concentrate the collected mixture under reduced pressure.
-
Analyze the crude product by 19F NMR to determine the conversion.
-
Purify the product by flash column chromatography on silica gel to afford pure 2-trifluoromethyl-1-methylpyrrole.
Photocatalytic Cycle
Caption: Simplified photocatalytic cycle for trifluoromethylation of heterocyles.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow [biblio.ugent.be]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Merging Visible-Light Photocatalysis and Transition-Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I [organic-chemistry.org]
Application Notes: (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine as a Versatile Precursor for Pyrazole-Based Agrochemicals
Introduction
The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern agrochemical design, often enhancing metabolic stability, binding affinity, and overall efficacy.[1][2] (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a highly functionalized precursor, combining the benefits of a tetrafluorinated phenyl ring with a reactive hydrazine group. This makes it an exceptionally valuable building block for synthesizing a variety of agrochemicals, particularly pyrazole derivatives.[3] Pyrazole-based compounds are a "privileged" structure class in crop protection, forming the core of numerous successful fungicides, herbicides, and insecticides.[4]
This document provides detailed protocols and application data for utilizing this compound in the synthesis of potent pyrazole carboxamide fungicides, which primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5]
Application: Synthesis of Pyrazole Carboxamide Fungicides
The primary application of this compound is in the construction of the N-phenylpyrazole core, a key pharmacophore for SDHI fungicides. The synthesis typically follows a two-step process: (1) a cyclocondensation reaction to form the pyrazole ring, followed by (2) an amide coupling to install the carboxamide side-chain, which is crucial for biological activity.
Caption: A generalized two-step workflow for synthesizing pyrazole carboxamide fungicides.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole carboxamide fungicides synthesized from this precursor primarily function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of pathogenic fungi.[5][6]
-
Target: The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[7] It catalyzes the oxidation of succinate to fumarate.[8]
-
Inhibition: SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex.[6] This blockage prevents the transfer of electrons from succinate to the ubiquinone pool.
-
Result: The disruption of electron transport halts cellular respiration and ATP production, leading to a rapid cessation of fungal growth and spore germination, ultimately causing cell death.[4][5] Due to this specific mode of action, SDHIs generally do not exhibit cross-resistance with other fungicide classes like strobilurins or benzimidazoles.[6]
Caption: Inhibition of fungal respiration by SDHI fungicides at Complex II.
Experimental Protocols
The following protocols are representative methods for the synthesis of a pyrazole carboxamide fungicide.
Protocol 1: Synthesis of Ethyl 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
This procedure describes a classic Knorr-type pyrazole synthesis.[3][4]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of hydrazine).
-
Add ethyl acetoacetate (1.05 eq) to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the resulting crude oil into cold water, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pyrazole intermediate.
-
Protocol 2: Synthesis of N-isopropyl-1-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide
This protocol outlines the hydrolysis of the ester followed by amide bond formation.
-
Materials and Reagents:
-
Pyrazole ester from Protocol 1 (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)/Water (solvent)
-
Thionyl Chloride (SOCl₂) or EDCI/HOBt for amide coupling
-
Isopropylamine (1.2 eq)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Saponification: Dissolve the pyrazole ester (1.0 eq) in a THF/water (3:1) mixture. Add LiOH (1.5 eq) and stir at room temperature for 12-16 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the mixture with 1M HCl to pH ~2-3 to precipitate the carboxylic acid. Filter, wash with water, and dry the solid.
-
Amide Coupling: Suspend the dried pyrazole carboxylic acid (1.0 eq) in dry DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C and stir for 2 hours at room temperature to form the acid chloride. Remove excess SOCl₂ in vacuo.
-
Dissolve the crude acid chloride in fresh dry DCM and cool to 0°C.
-
In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in dry DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the final pyrazole carboxamide.
-
Quantitative Data Summary
The following table summarizes representative data for the described synthetic pathway.
| Step | Reaction | Reactants | Time (h) | Temp (°C) | Yield (%) | Purity (by HPLC) |
| 1 | Pyrazole Formation | This compound, Ethyl acetoacetate | 5 | 80 | 88 | >95% |
| 2a | Saponification | Pyrazole Ester, LiOH | 14 | 25 | 95 | >98% |
| 2b | Amide Coupling | Pyrazole Carboxylic Acid, Isopropylamine | 4 | 25 | 85 | >99% |
Agrochemical Discovery Workflow
The utilization of precursors like this compound is an early and critical step in the agrochemical discovery pipeline.
Caption: A logical workflow for the discovery of new pyrazole agrochemicals.
This compound serves as an advanced and highly effective precursor for the synthesis of pyrazole-based agrochemicals. Its polyfluorinated structure is desirable for creating metabolically robust compounds with high potency. The protocols provided herein demonstrate a reliable pathway to construct pyrazole carboxamide fungicides, a commercially significant class of compounds that play a vital role in modern crop protection by targeting the fungal mitochondrial respiratory system. Researchers can adapt these methodologies to generate diverse libraries for the discovery of novel active ingredients.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ndsu.edu [ndsu.edu]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Fluorinated Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel fluorinated kinase inhibitors, using the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, as a representative example. The strategic incorporation of fluorine atoms into kinase inhibitors can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and overall efficacy.[1]
Introduction to Fluorinated Kinase Inhibitors
Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable element in drug design. In the context of kinase inhibitors, fluorination can modulate the physicochemical properties of a molecule, leading to improved pharmacokinetic profiles and enhanced target engagement. The 7-azaindole scaffold, a common core in many kinase inhibitors, can be strategically fluorinated to enhance binding to the ATP pocket of the target kinase.
Case Study: Crizotinib - A Fluorinated ALK Inhibitor
Crizotinib is a potent, orally available, ATP-competitive small-molecule inhibitor of ALK and c-Met receptor tyrosine kinases.[2] It is approved for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) that is ALK-positive.[3][4] The fluorine atom in Crizotinib plays a crucial role in its binding and overall pharmacological profile.
Quantitative Bioactivity Data
The inhibitory activity of Crizotinib and other ALK inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| Crizotinib | ALK | 5-20 | - | Enzymatic | [1] |
| Crizotinib | c-Met | 5-20 | - | Enzymatic | [1] |
| Crizotinib | ALK | 24 | KARPAS-299 | Cellular (p-ALK) | [5] |
| Crizotinib | ALK | 96 | H3122 | Cellular (MTT) | [6] |
| Crizotinib | ALK (G1202R) | 560 | - | Enzymatic | [7] |
| Alectinib | ALK | 33 | H3122 | Cellular (MTT) | [6] |
| Ceritinib | ALK | 0.15 | - | Enzymatic | [7] |
| Lorlatinib | ALK (G1202R) | 80 | - | Enzymatic | [7] |
Experimental Protocols
Synthesis of Crizotinib
The synthesis of Crizotinib can be achieved through a multi-step process, with a key Suzuki-Miyaura coupling reaction to form the core structure.[8][9][10]
Workflow for Crizotinib Synthesis
Caption: A simplified workflow for the synthesis of Crizotinib.
Protocol 1: Suzuki-Miyaura Coupling for Crizotinib Synthesis [8][9]
This protocol describes the palladium-catalyzed cross-coupling of a brominated pyridine intermediate with a pyrazole boronic ester.
Materials:
-
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (Intermediate 1)
-
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Intermediate 2)
-
Solvent (e.g., 1,4-dioxane/water, ethanol/water, or DMF)[8][11]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine Intermediate 1 (1.0 equiv), Intermediate 2 (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the palladium catalyst (0.05 equiv) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected Crizotinib.
Protocol 2: Deprotection of Boc-Protected Crizotinib [8][9]
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final Crizotinib product.
Materials:
-
Boc-protected Crizotinib
-
4M HCl in 1,4-dioxane or a solution of hydrochloric acid in an alcohol (e.g., methanol or ethanol)[8][11]
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected Crizotinib in a suitable solvent such as DCM.
-
Add the 4M HCl in 1,4-dioxane or the hydrochloric acid-alcohol solution to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether) to afford Crizotinib hydrochloride as a solid.
-
The solid can be collected by filtration, washed with the solvent, and dried under vacuum.
Biological Evaluation Protocols
Protocol 3: In Vitro ALK Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for determining the in vitro potency of an inhibitor against a target kinase.
Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant ALK enzyme
-
Suitable kinase substrate peptide
-
ATP
-
Crizotinib (or other test inhibitor)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of Crizotinib in DMSO.
-
In a 96-well plate, add the kinase, substrate, and the serially diluted Crizotinib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Crizotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cellular Assay for ALK Inhibition (MTT Assay) [6][12]
This protocol measures the effect of an inhibitor on the proliferation of ALK-dependent cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122 or KARPAS-299)[5][6]
-
Appropriate cell culture medium and supplements
-
Crizotinib (or other test inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the ALK-positive cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Crizotinib and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Aberrant ALK signaling, often due to chromosomal rearrangements resulting in fusion proteins (e.g., EML4-ALK), leads to the constitutive activation of downstream pathways that promote cell proliferation, survival, and migration.[13][14][15] Crizotinib inhibits the kinase activity of ALK, thereby blocking these downstream signals.[1]
Caption: The ALK signaling pathway and its inhibition by Crizotinib.
References
- 1. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Xalkori (crizotinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Crizotinib | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Optimizing reaction yields with (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
Welcome to the technical support center for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a highly versatile reagent, primarily used as a precursor in the synthesis of complex heterocyclic compounds. Its most common applications include the Fischer indole synthesis for creating fluorinated indoles and in cyclocondensation reactions with 1,3-dicarbonyl compounds to form fluorinated pyrazoles. The resulting fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
Q2: How should this compound be stored and handled?
A2: This reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Due to the potential toxicity of hydrazine derivatives, it is crucial to handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are the typical reaction partners for this hydrazine derivative?
A3: In the context of the Fischer indole synthesis, it is reacted with various aldehydes and ketones. For pyrazole synthesis, it is commonly reacted with β-diketones, β-ketoesters, or other 1,3-dicarbonyl compounds. The reactivity of the carbonyl or dicarbonyl partner will influence the optimal reaction conditions.
Q4: Are there any known safety concerns associated with this compound?
A4: Like many hydrazine derivatives, this compound is likely to be toxic if ingested, inhaled, or absorbed through the skin. It may also cause skin and eye irritation or burns. All handling should be performed in a well-ventilated fume hood with appropriate PPE. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guide
Issue 1: Low or No Yield in Fischer Indole Synthesis
Q: I am attempting a Fischer indole synthesis with this compound and a ketone, but I am observing very low to no product formation. What are the potential causes and solutions?
A: Low yields in the Fischer indole synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Hydrazone Formation | The initial condensation to form the hydrazone is critical. Ensure anhydrous conditions. A small amount of acid catalyst (e.g., a drop of acetic acid) can facilitate this step. Monitor hydrazone formation by TLC before proceeding with the cyclization. |
| Inappropriate Acid Catalyst | The choice and amount of acid catalyst for the cyclization step are crucial. Polyphosphoric acid (PPA) or Eaton's reagent are often effective. Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be used. The highly fluorinated ring may require stronger acidic conditions than standard phenylhydrazine. |
| Sub-optimal Reaction Temperature | The[1][1]-sigmatropic rearrangement in the Fischer indole synthesis typically requires elevated temperatures. If the reaction is too cool, it may not proceed. Conversely, excessively high temperatures can lead to decomposition. Experiment with a temperature gradient to find the optimal range for your specific substrates. |
| Decomposition of Reactants or Product | The tetrafluorophenyl group can be susceptible to nucleophilic substitution under harsh conditions. If the reaction is heated for too long or at too high a temperature, decomposition may occur. Monitor the reaction progress by TLC to avoid prolonged reaction times. |
| Steric Hindrance | A sterically hindered ketone or aldehyde can slow down both the initial hydrazone formation and the subsequent cyclization. In such cases, longer reaction times, higher temperatures, or a stronger acid catalyst may be necessary. |
Issue 2: Formation of Multiple Products in Pyrazole Synthesis
Q: I am performing a cyclocondensation reaction with an unsymmetrical 1,3-diketone and this compound, and I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The following table outlines strategies to enhance regioselectivity.
Strategies for Improving Regioselectivity:
| Strategy | Detailed Approach |
| Control of Reaction Conditions | The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. The regioselectivity can be influenced by the reaction solvent and temperature. Lowering the reaction temperature may favor the kinetically controlled product. |
| pH Control | The pH of the reaction medium can influence which carbonyl group is more readily attacked. A slightly acidic medium (e.g., acetic acid) is often used to promote the reaction. Varying the acidity may alter the isomeric ratio. |
| Use of a Pre-formed Enamine/Enol Ether | To direct the initial attack, one of the carbonyl groups of the diketone can be selectively converted to an enamine or enol ether. This directs the hydrazine to attack the remaining free carbonyl, thus controlling the regioselectivity. |
| Stepwise Procedure | A two-step, one-pot procedure can be employed. First, react the diketone with a protecting group that has a preference for one of the carbonyls. Then, introduce the hydrazine, followed by deprotection and cyclization. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes a general method for the synthesis of a 4,5,6,7-tetrafluoro-bromo-indole derivative.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of acetic acid (if not used as the solvent).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
The hydrazone can be isolated by precipitation or evaporation of the solvent, or used directly in the next step.
-
-
Cyclization:
-
To the crude hydrazone, add the acid catalyst. For example, add polyphosphoric acid (PPA) and heat the mixture to 80-120 °C.
-
Stir the reaction at this temperature for 2-8 hours, monitoring by TLC for the formation of the indole product.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Purification:
-
The crude indole can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.
-
Protocol 2: General Procedure for Pyrazole Synthesis
This protocol provides a general method for the synthesis of a 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazole derivative.
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq) and a 1,3-dicarbonyl compound (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Stir the mixture to ensure homogeneity.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 4-12 hours.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more nonpolar spot indicates product formation.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification:
-
Purify the crude pyrazole by recrystallization or column chromatography on silica gel.
-
Data Presentation
Table 1: Example Optimization of Fischer Indole Synthesis Yield
The following table presents hypothetical data to illustrate the effect of different catalysts and temperatures on the yield of a model Fischer indole synthesis between this compound and cyclohexanone.
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ (1.5) | Toluene | 110 | 8 | 45 |
| 2 | PPA | Neat | 100 | 4 | 65 |
| 3 | PPA | Neat | 120 | 2 | 78 |
| 4 | Eaton's Reagent | Neat | 80 | 6 | 72 |
| 5 | BF₃·OEt₂ (2.0) | Dioxane | 100 | 5 | 58 |
Table 2: Example Regioselectivity in Pyrazole Synthesis
This table shows hypothetical results for the reaction of this compound with 1-phenyl-1,3-butanedione, illustrating the influence of the solvent on the regioisomeric ratio.
| Entry | Solvent | Temperature (°C) | Time (h) | Isomer A:B Ratio | Total Yield (%) |
| 1 | Ethanol | 80 | 6 | 60:40 | 85 |
| 2 | Acetic Acid | 100 | 4 | 75:25 | 82 |
| 3 | Toluene | 110 | 8 | 55:45 | 75 |
| 4 | DMF | 100 | 6 | 80:20 | 78 |
Visualizations
Caption: Workflow for Fischer Indole Synthesis.
Caption: Troubleshooting Low Reaction Yields.
Caption: Interplay of Reaction Parameters and Outcomes.
References
Technical Support Center: Purification of (4--Bromo-2,3,5,6-tetrafluorophenyl)hydrazine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and its reaction products. The following information is designed to address common purification challenges encountered during experimental work.
General Purification Troubleshooting
Question: My crude reaction mixture is a complex mixture, and I'm unsure where to begin with purification. What is a general workflow for purifying products derived from this compound?
Answer: A general workflow for purifying reaction products of this compound involves a series of logical steps to isolate the desired compound from unreacted starting materials, reagents, and byproducts. The flowchart below outlines a typical decision-making process for purification.
Caption: General purification workflow for reaction products.
Purification of Fluorinated Hydrazone Products
Hydrazones are common derivatives of this compound, typically formed by reaction with an aldehyde or ketone.
Question: After reacting this compound with an aldehyde/ketone, my TLC shows the presence of starting material and a new product spot. How can I best purify the hydrazone?
Answer: Purification of hydrazones can often be achieved by recrystallization, as they are frequently crystalline solids.[1] If recrystallization is not effective, column chromatography is a reliable alternative.
Experimental Protocol: Recrystallization of a Fluorinated Hydrazone
-
Solvent Selection: The ideal solvent is one in which the hydrazone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: In a flask, add the crude product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Slowly cool the solution to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Hydrazone Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Product oils out during recrystallization. | The solvent is too nonpolar, or the product has a low melting point. | Try a more polar solvent or a solvent mixture. Alternatively, dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate the product by adding a non-solvent. |
| No crystals form upon cooling. | The solution is not saturated, or the product is highly soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation and cool again. If crystals still do not form, try a different solvent or a solvent/anti-solvent system. |
| Product is still impure after recrystallization. | The impurity has similar solubility to the product. | A second recrystallization may be necessary. If impurities persist, column chromatography is recommended. |
| Product streaks on the TLC plate during chromatographic purification. | The compound may be too polar for the chosen eluent or interacting strongly with the silica gel. | Add a small percentage of a polar solvent like methanol or a modifier like triethylamine to the eluent to improve the peak shape.[1] |
Purification of Fluorinated Pyrazole Products
The reaction of this compound with 1,3-dicarbonyl compounds or other suitable precursors can yield highly functionalized pyrazoles.
Question: My attempt to synthesize a pyrazole has resulted in a mixture of regioisomers. How can I separate them?
Answer: The separation of regioisomers is a common challenge in pyrazole synthesis and is typically addressed using column chromatography.[1] The polarity difference between the isomers, although potentially slight, can often be exploited for separation on a silica gel column.
Experimental Protocol: Column Chromatography for Pyrazole Isomer Separation
-
Stationary Phase: Use standard silica gel for most applications.
-
Mobile Phase (Eluent) Selection: Start with a nonpolar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. Monitor the separation of the isomers by TLC to find the optimal eluent composition.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Troubleshooting Guide: Pyrazole Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Isomers are not separating on the column. | The polarity difference between the isomers is insufficient for separation with the chosen eluent. | Try a different solvent system. Sometimes, switching to a solvent system with a different selectivity, such as dichloromethane/methanol, can improve separation. Using a high-performance liquid chromatography (HPLC) system may be necessary for very difficult separations. |
| Product is insoluble in common chromatography solvents. | Highly crystalline or polymeric material may have formed. | Try dissolving the sample in a stronger, more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and adsorbing it onto a small amount of silica gel. After drying, this silica can be loaded onto the column. |
| Formation of acid addition salts. | If the reaction or workup was performed under acidic conditions, the pyrazole, being basic, may form a salt. | Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before attempting chromatography. |
Purification of Suzuki Coupling Reaction Products
While this compound itself is not typically used directly in Suzuki couplings, derivatives where the hydrazine is protected or transformed are. The purification of these highly fluorinated biaryl products presents its own set of challenges.
Question: After a Suzuki coupling reaction to modify the bromo-substituent, I am having trouble removing the palladium catalyst and other inorganic salts from my product.
Answer: The workup for a Suzuki coupling reaction is crucial for removing the catalyst and inorganic byproducts before final purification. A standard aqueous workup followed by filtration through a pad of Celite or silica gel is often effective.
Experimental Protocol: Workup and Purification of a Fluorinated Suzuki Coupling Product
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. This will remove a significant portion of the inorganic salts.[2]
-
Catalyst Removal: After drying the organic layer, concentrate it and re-dissolve it in a small amount of solvent. Pass this solution through a short plug of silica gel or Celite, eluting with the same solvent. The palladium catalyst should be adsorbed onto the stationary phase.
-
Final Purification: The resulting crude product can then be further purified by column chromatography or recrystallization as needed.
Troubleshooting Guide: Suzuki Coupling Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Product is water-soluble, leading to loss during extraction. | The product contains highly polar functional groups. | Avoid an aqueous workup. Instead, filter the reaction mixture through Celite to remove the catalyst, evaporate the solvent, and proceed directly to column chromatography or HPLC for purification.[3] |
| Persistent palladium contamination. | The palladium catalyst is complexed with the product. | In addition to filtration through silica or Celite, specialized palladium scavengers can be added to the crude product solution to bind the residual palladium, which can then be removed by filtration. |
| Product co-elutes with byproducts from the boronic acid/ester. | Homocoupling of the boronic acid/ester has occurred. | Careful optimization of the column chromatography conditions is necessary. A different solvent system or a gradient elution may be required to resolve the product from these impurities. |
This technical support guide provides a starting point for addressing common purification challenges. Due to the diverse nature of chemical reactions, specific procedures may require further optimization. Always consult relevant literature and safety data sheets before performing any experimental work.
References
Technical Support Center: Pyrazole Synthesis with Fluorinated Hydrazines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis using fluorinated hydrazines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of fluorinated pyrazoles.
Question 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two different pyrazole products.
Solutions:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[1][2][3][4] This is attributed to the ability of these solvents to form hydrogen bonds and activate the carbonyl group of the fluorinated 1,3-diketone, directing the attack of the hydrazine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, potentially increasing the yield of the desired regioisomer.
-
Catalyst: While not always necessary, the use of a mild acid or base catalyst can sometimes influence the reaction pathway and improve selectivity.
Data on Solvent Effect on Regioselectivity:
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.
| Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Total Yield (%) |
| Ethanol | 25 | 75:25 | 95 |
| TFE | 25 | 90:10 | 92 |
| HFIP | 25 | >98:2 | 98 |
Regioisomer A is the desired product where the methyl group is on the nitrogen adjacent to the furyl-substituted carbon.
Question 2: I've obtained an unexpected side product, a 3-unsubstituted 4-fluoropyrazole, instead of the expected 3-amino-4-fluoropyrazole. What could be the cause?
Answer: This unexpected outcome has been observed in the reaction of α-cyano-α,α-difluoroketones with hydrazine.[5] The reaction proceeds through an unprecedented mechanism involving the loss of the cyano group and one of the fluorine atoms.
Probable Cause: The reaction mechanism likely involves the formation of an intermediate hydrazine adduct, which then undergoes a series of rearrangements and eliminations to yield the 3-unsubstituted pyrazole. The specific reaction conditions, such as using refluxing isopropanol, may favor this alternative pathway.
Recommendation: To obtain the desired 3-amino-4-fluoropyrazole, consider using a different starting material, such as benzoylfluoroacetonitrile, which has been shown to yield the expected product upon treatment with hydrazine.[5]
Question 3: My reaction has produced a mixture of pyrazole and pyrazoline. How can I favor the formation of the pyrazole?
Answer: Pyrazolines are often intermediates in pyrazole synthesis and can be the final product if the reaction conditions do not promote their oxidation to the aromatic pyrazole.
Solutions:
-
Oxidizing Agent: The most straightforward approach is to introduce a mild oxidizing agent to the reaction mixture or during workup. Common oxidizing agents include air (oxygen), manganese dioxide (MnO2), or iodine.
-
Solvent and Temperature: In some cases, simply heating the pyrazoline in a high-boiling solvent like dimethyl sulfoxide (DMSO) in the presence of air can be sufficient to drive the aromatization to the pyrazole.[6]
-
Reaction Time: Extending the reaction time at an elevated temperature might also promote the oxidation of the pyrazoline intermediate.
Question 4: I have a mixture of regioisomers that I cannot separate easily. What purification strategies can I employ?
Answer: Separating regioisomers can be challenging due to their similar physical properties.
Recommended Technique: Column Chromatography
Silica gel column chromatography is the most common method for separating pyrazole regioisomers.[7][8]
-
Solvent System Optimization: The key to successful separation is finding an appropriate eluent system. This is typically achieved by first performing thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation between the two isomer spots.
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can often provide better separation than an isocratic (constant solvent composition) elution.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure samples, preparative HPLC can be a powerful tool.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for synthesizing fluorinated pyrazoles? A1: The most common method involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[10]
Q2: How can I confirm the structure of the correct regioisomer? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation. 1H, 13C, and 19F NMR spectra can provide detailed information about the connectivity of atoms.[11][12] For unambiguous assignment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space interactions between protons on the N-substituent and protons on the pyrazole ring substituents.[7][8]
Q3: Are there any safety precautions I should take when working with fluorinated hydrazines? A3: Yes. Hydrazine and its derivatives are often toxic and potentially carcinogenic. Fluorinated organic compounds can also have unique hazards. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for each specific reagent before use.
Q4: Can I use microwave irradiation to accelerate the synthesis of fluorinated pyrazoles? A4: Yes, microwave-assisted synthesis can be a valuable tool to reduce reaction times and sometimes improve yields. However, reaction conditions need to be carefully optimized for each specific substrate combination to avoid decomposition or the formation of unwanted byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fluorinated Pyrazoles with Improved Regioselectivity using HFIP [1][2][3][4]
-
To a solution of the fluorinated 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add the substituted hydrazine (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired regioisomer.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol 2: Synthesis of 3-Amino-4-fluoropyrazole [5][13]
-
Dissolve benzoylfluoroacetonitrile (1.0 mmol) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 3-Unsubstituted 4-Fluoropyrazoles (Side Reaction Product) [5]
-
In a round-bottom flask, dissolve the α-cyano-α,α-difluoroketone (1.0 mmol) in isopropanol.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography to isolate the 3-unsubstituted 4-fluoropyrazole.
Visualizations
Caption: General workflow for fluorinated pyrazole synthesis.
Caption: Solvent effect on regioselectivity in pyrazole synthesis.
Caption: Comparison of expected reaction and observed side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. The focus is on controlling regioselectivity in common reactions such as the Fischer indole synthesis and pyrazole formation.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers in our Fischer indole synthesis using this compound and an unsymmetrical ketone. How can we improve the regioselectivity?
A1: The regioselectivity in the Fischer indole synthesis is primarily determined by the stability of the intermediate enamine (or 'ene-hydrazine') formed after the initial condensation of the hydrazine with the ketone. The subsequent[1][1]-sigmatropic rearrangement will favor the pathway involving the more stable enamine isomer. With the highly electron-withdrawing tetrafluorophenyl group, electronic effects play a crucial role.
Troubleshooting Steps:
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst are critical. Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) and Lewis acids such as ZnCl₂ or BF₃·OEt₂ can influence the rate of enamine formation and isomerization. Experiment with a range of catalysts to find the optimal balance for your specific substrates.[2]
-
Solvent Polarity: The polarity of the solvent can affect the stability of the charged intermediates in the reaction. Consider less polar solvents to potentially enhance the electronic directing effects of the substituents.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity by favoring the kinetically controlled product.
-
Computational Modeling: If available, computational studies can provide valuable insights into the transition state energies of the competing pathways, helping to predict the favored regioisomer and guide experimental design.[1]
Q2: In the synthesis of pyrazoles from this compound and a β-diketone, we are obtaining both possible regioisomers. What strategies can we employ to favor the formation of a single isomer?
A2: The formation of regioisomeric pyrazoles from the condensation of a substituted hydrazine with a β-diketone is a common challenge. The regioselectivity is governed by which carbonyl group of the diketone is preferentially attacked by the substituted nitrogen of the hydrazine.
Troubleshooting Steps:
-
Fluorinated Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole synthesis.[3] These solvents can modulate the reactivity of the hydrazine and the diketone through hydrogen bonding and other non-covalent interactions.
-
Acid/Base Catalysis: The addition of a catalytic amount of acid or base can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. For electron-deficient hydrazines, acid catalysis can be particularly effective.
-
Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, potentially leading to higher regioselectivity.
-
Protecting Groups: In some cases, transient protection of one of the carbonyl groups of the β-diketone could be a viable, albeit more synthetically demanding, strategy.
Troubleshooting Guides
Fischer Indole Synthesis: Low Regioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 5-Bromo- and 7-Bromo-tetrafluoroindole isomers | Competing[1][1]-sigmatropic rearrangement pathways with similar activation energies. | 1. Catalyst Screening: Test a variety of Brønsted and Lewis acids (e.g., PPA, p-TSA, ZnCl₂, BF₃·OEt₂).[2] 2. Solvent Optimization: Evaluate solvents with varying polarities (e.g., toluene, xylene, dioxane). 3. Temperature Variation: Conduct the reaction at different temperatures to assess kinetic vs. thermodynamic control. |
| Decomposition of starting materials or intermediates | Harsh reaction conditions (e.g., high temperature, strong acid). | 1. Use a milder acid catalyst. 2. Lower the reaction temperature and extend the reaction time. |
Pyrazole Synthesis: Formation of Regioisomeric Products
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-R¹-5-R²-pyrazole and 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-5-R¹-3-R²-pyrazole | Similar reactivity of the two carbonyl groups in the β-diketone towards the substituted hydrazine. | 1. Solvent Change: Employ fluorinated alcohols such as TFE or HFIP as the solvent.[3] 2. Catalyst Addition: Introduce a catalytic amount of a suitable acid (e.g., acetic acid, TFA). 3. Temperature Optimization: Run the reaction at a lower temperature to potentially favor one regioisomer. |
| Low overall yield | Poor reactivity of the electron-deficient hydrazine. | 1. Increase the reaction temperature. 2. Use a more forcing catalyst. 3. Consider a two-step protocol involving the isolation of the hydrazone intermediate. |
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis
This is a general protocol that should be optimized for specific substrates.
-
Hydrazone Formation:
-
Dissolve this compound (1.0 eq.) and the unsymmetrical ketone (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of acid (e.g., a drop of acetic acid) if necessary.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
Isolate the hydrazone by filtration or extraction.
-
-
Indolization:
-
Add the dried hydrazone to the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of ZnCl₂ in a high-boiling solvent like toluene).
-
Heat the mixture to the desired temperature (e.g., 80-150 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and carefully quench by pouring onto ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purify the product by column chromatography to separate the regioisomers.
-
Protocol 2: Regioselective Pyrazole Synthesis in Fluorinated Alcohol
This protocol is adapted from methods known to improve regioselectivity.[3]
-
Dissolve the β-diketone (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add this compound (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction may be gently heated if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired pyrazole regioisomer.
Data Presentation
Table 1: Hypothetical Regioselectivity in Fischer Indole Synthesis with this compound and 2-Pentanone
| Catalyst | Solvent | Temperature (°C) | Ratio of 5-Bromo- to 7-Bromo- Isomer |
| PPA | - | 120 | 3:1 |
| ZnCl₂ | Toluene | 110 | 5:1 |
| p-TSA | Xylene | 140 | 2:1 |
Note: This data is illustrative and will vary depending on the specific substrates and reaction conditions.
Table 2: Expected Regioselectivity in Pyrazole Synthesis with this compound and Benzoylacetone
| Solvent | Temperature (°C) | Ratio of 3-Phenyl-5-Methyl to 5-Phenyl-3-Methyl Isomer |
| Ethanol | 78 | 1:1 |
| TFE | 25 | >10:1 |
| HFIP | 25 | >20:1 |
Note: This data is based on trends observed for other substituted hydrazines and is expected to be similar for the title compound.[3]
Visualizations
Caption: Fischer Indole Synthesis pathway showing the formation of two possible regioisomers.
Caption: Workflow for controlling regioselectivity in pyrazole synthesis using solvent selection.
References
Standard work-up procedures for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. The focus is on the widely used Fischer indole synthesis to prepare highly functionalized indole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and work-up of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inadequate Acidity: The electron-withdrawing fluorine and bromine atoms on the phenylhydrazine ring decrease its basicity, requiring stronger acidic conditions for the[1][1]-sigmatropic rearrangement.[2][3][4] | Action: Use stronger acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid with a strong mineral acid (e.g., H₂SO₄).[2][4] The choice of acid catalyst is critical and may require empirical optimization. |
| 2. Unstable Hydrazone Intermediate: The initial hydrazone formed from the ketone/aldehyde and the fluorinated hydrazine may be unstable under the reaction conditions. | Action: Consider a one-pot procedure where the hydrazone is formed in situ and immediately subjected to the cyclization conditions without isolation.[5] | |
| 3. Steric Hindrance: Bulky substituents on the ketone or aldehyde can sterically hinder the reaction. | Action: If possible, choose a less sterically hindered ketone or aldehyde. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required. | |
| Formation of Multiple Products/Side Reactions | 1. N-N Bond Cleavage: A known side reaction in Fischer indole synthesis, leading to the formation of aniline derivatives, can be prevalent with certain substrates. | Action: Optimize the reaction temperature and acid catalyst concentration to favor the desired cyclization over the cleavage pathway. |
| 2. Isomeric Products: Use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products. | Action: If a single isomer is desired, consider using a symmetrical ketone or a ketone where one α-position is blocked. Careful purification by column chromatography will be necessary to separate the isomers. | |
| 3. Decomposition on Silica Gel: The resulting polyfluorinated indoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition or streaking during column chromatography.[1] | Action: Deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.5-2%).[1] Alternatively, use a different stationary phase such as neutral alumina.[1] | |
| Difficulties in Product Isolation and Purification | 1. High Polarity of Product: The presence of multiple fluorine atoms can significantly increase the polarity of the resulting indole, making extraction from aqueous media challenging. | Action: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.[6] It may be necessary to perform multiple extractions to ensure complete recovery. |
| 2. Poor Crystallization: Polyfluorinated compounds can exhibit unusual solubility profiles, making recrystallization difficult.[7] | Action: A systematic approach to solvent screening is recommended. Test a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., ethanol, ethyl acetate) and their mixtures.[1] Due to the fluorination, consider solvents that can engage in C-F···π interactions, such as toluene.[7] | |
| 3. Product is an Oil: The final product may not be a solid, making purification by recrystallization impossible. | Action: Purification by column chromatography is the primary method for oily products. If the oil is viscous, dissolve it in a minimal amount of a suitable solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
The most prevalent reaction is the Fischer indole synthesis, which is a versatile method to produce substituted indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2]
Q2: What type of acid catalyst is most effective for the Fischer indole synthesis with this electron-deficient hydrazine?
Due to the electron-withdrawing nature of the tetrafluorobromophenyl group, stronger acid catalysts are generally required compared to reactions with standard phenylhydrazine.[4] Polyphosphoric acid (PPA) and Eaton's reagent are often effective.[2] Brønsted acids like sulfuric acid or hydrochloric acid in a solvent such as acetic acid can also be used, but may require higher temperatures and longer reaction times.[2][4]
Q3: My reaction mixture turns dark, and I get a low yield of the desired indole. What could be the cause?
Darkening of the reaction mixture often indicates decomposition or polymerization, which can be caused by excessively harsh reaction conditions (e.g., too high temperature or acid concentration).[4] The low yield with electron-deficient hydrazines can also be due to the slower rate of the key[1][1]-sigmatropic rearrangement, allowing side reactions to become more prominent.[4] Careful optimization of the reaction temperature and time is crucial.
Q4: How can I effectively purify the resulting 4-bromo-tetrafluoroindole derivative?
Column chromatography is the most common purification method.[1] Given the potential basicity of the indole nitrogen, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 0.5-2% in a hexane/ethyl acetate eluent) to prevent streaking on the silica gel column.[1] If the product is a solid, recrystallization can be an effective final purification step.[1] A thorough screening of solvents is recommended to find an appropriate system where the compound is soluble when hot and sparingly soluble when cold.[7]
Q5: Are there any specific safety precautions I should take when working with this compound?
As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Hydrazines are known to be toxic, and their reactivity should be respected.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid. Add the desired ketone or aldehyde (1.0-1.2 eq.). The reaction can be stirred at room temperature or gently heated (e.g., 60 °C) for 1-4 hours until hydrazone formation is complete, as monitored by TLC or LC-MS. The hydrazone can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.
-
Indolization: To the crude or isolated hydrazone, add the acid catalyst. For example, add polyphosphoric acid and heat the mixture to 80-150 °C. Alternatively, dissolve the hydrazone in glacial acetic acid and add a catalytic amount of a strong acid like H₂SO₄ before heating. The reaction progress should be monitored by TLC or LC-MS.
Standard Work-up Procedure
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into a beaker of cold water. This will precipitate the crude product and neutralize some of the acid.
-
Neutralization and Extraction: If the aqueous mixture is still acidic, carefully neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes. As noted in the troubleshooting guide, adding a small percentage of triethylamine to the eluent can improve the separation.[1] If the product is a solid, it can be further purified by recrystallization from a suitable solvent or solvent mixture.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters for Fischer indole syntheses. Note that optimal conditions for reactions with this compound may vary and require optimization.
| Parameter | Typical Range/Value | Factors to Consider |
| Reactant Ratio (Hydrazine:Carbonyl) | 1:1 to 1:1.2 | A slight excess of the carbonyl compound can help drive the initial hydrazone formation. |
| Acid Catalyst | PPA, Eaton's Reagent, H₂SO₄/AcOH, ZnCl₂ | The electron-deficient nature of the starting hydrazine necessitates a strong acid catalyst.[2][4] |
| Reaction Temperature | 80 °C - 180 °C | Higher temperatures are often required for electron-deficient systems, but can also lead to decomposition.[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Yield | 30% - 80% | Yields can be highly dependent on the substrates and the optimized reaction conditions. Electron-deficient hydrazines may give lower yields compared to their electron-rich counterparts.[4] |
Visualizations
Experimental Workflow for Fischer Indole Synthesis
Caption: Workflow for the Fischer indole synthesis and subsequent product purification.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Heterocycle Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in heterocycle synthesis.
General Troubleshooting for Low Yields
Low yields in heterocycle synthesis can arise from a variety of factors. A systematic approach to identifying the root cause is crucial for efficient problem-solving.[1]
Frequently Asked Questions (FAQs) - General
Q1: My reaction is resulting in a low yield or has failed completely. What are the initial checks I should perform?
A1: When faced with a low-yielding reaction, begin by systematically evaluating the following factors:
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Purity of Starting Materials and Solvents: Impurities in your reagents or solvents can lead to unwanted side reactions or inhibit the desired transformation.[1][2] Always use materials of appropriate purity and ensure solvents are anhydrous when necessary.[1]
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Verify that the conditions used match a reliable literature procedure. Small-scale trial reactions can help optimize these parameters without consuming large quantities of materials.[1]
-
Atmospheric Control: Many organic reactions are sensitive to oxygen and moisture.[1] If your reaction is air-sensitive, ensure you are employing proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
-
Efficient Mixing: Inadequate stirring, especially in heterogeneous mixtures, can result in poor reaction rates and consequently, lower yields.[1]
-
Product Stability: The desired heterocyclic product may be unstable under the reaction or workup conditions, leading to degradation.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product decomposition over time.[1]
Troubleshooting Workflow for Low Yield Reactions
Caption: A systematic workflow for troubleshooting low yields in chemical reactions.
Synthesis-Specific Troubleshooting Guides
Paal-Knorr Pyrrole and Furan Synthesis
The Paal-Knorr synthesis is a fundamental method for preparing substituted pyrroles and furans from 1,4-dicarbonyl compounds.[4][5]
FAQs - Paal-Knorr Synthesis
Q2: My Paal-Knorr pyrrole synthesis is giving a low yield. What are the likely causes?
A2: Low yields in the Paal-Knorr pyrrole synthesis can often be attributed to suboptimal reaction conditions, the reactivity of the starting materials, or side reactions.[6] Harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the product.[6]
Q3: I'm observing a significant furan byproduct in my Paal-Knorr pyrrole synthesis. How can I minimize this?
A3: Furan formation is a common side reaction where the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the amine.[6] To suppress this, consider decreasing the acidity (maintain pH > 3) and using an excess of the amine.[6]
Q4: My Paal-Knorr furan synthesis is producing a black tar. What's happening and how can I fix it?
A4: Tar formation is a common issue resulting from substrate decomposition under harsh acidic and high-temperature conditions.[4] To prevent this, milder reaction conditions are recommended.
Troubleshooting Guide for Paal-Knorr Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Suboptimal reaction conditions (temperature, time).[6] | Moderately increase reaction temperature or time. Monitor via TLC. |
| Poorly reactive starting materials (steric hindrance, electron-withdrawing groups).[6] | Use a more active catalyst or consider microwave-assisted synthesis. | |
| Major Furan Byproduct (in Pyrrole Synthesis) | Excessively acidic conditions (pH < 3).[6][7] | Decrease acidity (pH > 3). Use an excess of the amine starting material.[6] |
| Dark, Tarry Mixture | Polymerization or degradation of starting materials or product.[4][6] | Lower the reaction temperature. Use a milder catalyst (e.g., iodine).[6] Consider a high-boiling aprotic solvent for better temperature control.[4] |
| Incomplete Conversion | Insufficient catalysis or highly deactivated substrates.[4] | Modestly increase catalyst loading (e.g., from 5 mol% to 10 mol%).[4] |
Experimental Protocol: Iodine-Catalyzed Paal-Knorr Pyrrole Synthesis
This protocol offers a milder alternative to traditional acid-catalyzed methods.
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In a round-bottom flask, combine the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).[6]
-
Add a catalytic amount of iodine (e.g., 10 mol%).[6]
-
Stir the mixture at 60°C.[6]
-
Monitor the reaction progress by TLC (often complete within 5-10 minutes).[6]
-
Upon completion, dissolve the mixture in an organic solvent such as ethyl acetate.[6]
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove iodine, followed by water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography if necessary.[6]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[8][9]
FAQs - Hantzsch Synthesis
Q5: My Hantzsch pyridine synthesis is inefficient. How can I improve the yield?
A5: Low yields in the Hantzsch synthesis are often due to inefficient reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[3] Traditional methods using refluxing ethanol can be sluggish.[3]
Q6: The oxidation of the dihydropyridine intermediate is not going to completion. What should I do?
A6: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount.[3] Common oxidants include nitric acid, potassium ferrocyanide, or milder reagents like iodine in refluxing methanol.[3][8]
Troubleshooting Guide for Hantzsch Pyridine Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient reaction conditions.[3] | Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[3] Consider a solvent-free approach with γ-Al2O3 nanoparticles at elevated temperatures.[3] |
| Incomplete Oxidation | Ineffective or insufficient oxidizing agent.[3] | Use an appropriate oxidant (e.g., nitric acid, KMnO4, iodine) and ensure correct stoichiometry.[3] Monitor the reaction by TLC or LC-MS to confirm complete conversion.[3] |
| Side Product Formation | Incorrect order of reagent addition in unsymmetrical syntheses.[3] | Pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3] |
Experimental Protocol: Aromatization of 1,4-Dihydropyridines
-
Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid).[10]
-
Add an oxidizing agent (e.g., nitric acid) portion-wise while monitoring the reaction by TLC.[10]
-
After oxidation is complete, neutralize the reaction mixture.[10]
-
Extract the pyridine product with an organic solvent.[10]
-
Wash, dry, and concentrate the organic layer.[10]
-
Purify the final product by distillation, crystallization, or column chromatography.[10]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[11]
FAQs - Fischer Indole Synthesis
Q7: Why is my Fischer indole synthesis failing?
A7: The Fischer indole synthesis is sensitive to reaction parameters like temperature and acid strength.[11] Certain substitution patterns, particularly those with strong electron-donating groups on the carbonyl component, can cause the reaction to fail due to preferential N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement.[12][13]
Q8: I am observing aniline as a major byproduct. What does this indicate?
A8: The formation of aniline is a strong indicator that the reaction is proceeding through an undesired N-N bond cleavage pathway, which competes with the productive cyclization.[12][14]
Troubleshooting Guide for Fischer Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Reaction Failure | Unfavorable substituent effects (strong electron-donating groups on the carbonyl component).[12][13] | Consider alternative indole syntheses such as the Bischler-Möhlau, Buchwald-Hartwig, Reissert, or Madelung synthesis.[14] |
| Inappropriate acid catalyst or conditions.[11] | Screen different Lewis acids (e.g., ZnCl2) or Brønsted acids and optimize the temperature.[11] | |
| Formation of Byproducts | Side reactions like aldol condensation or Friedel-Crafts alkylation.[11] | Carefully control reaction temperature and consider a milder acid catalyst. |
Logical Flow for Fischer Indole Synthesis Troubleshooting
Caption: Decision-making process for troubleshooting a failed Fischer indole synthesis.
Bischler-Napieralski Cyclization
This reaction is a key method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[15][16]
FAQs - Bischler-Napieralski Reaction
Q9: My Bischler-Napieralski reaction has a very low yield. What are the common reasons?
A9: Low yields are typically due to a deactivated aromatic ring (presence of electron-withdrawing groups), an insufficiently potent dehydrating agent, or competing side reactions.[15]
Q10: How do I choose the right dehydrating agent for my substrate?
A10: The choice is critical and depends on the substrate's reactivity. For electron-rich substrates, POCl₃ or P₂O₅ are often sufficient.[15][17] For less reactive substrates, a stronger agent like P₂O₅ in refluxing POCl₃ or modern, milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base are more effective.[15]
Q11: I am getting a styrene-like side product. How can I prevent this?
A11: The formation of a styrene derivative indicates a retro-Ritter reaction.[15][18] This can be minimized by using milder reaction conditions (e.g., Tf₂O and 2-chloropyridine at low temperatures) or by using the corresponding nitrile as a solvent to shift the equilibrium.[15]
Troubleshooting Guide for Bischler-Napieralski Cyclization
| Problem | Potential Cause | Suggested Solution |
| Low to No Product | Deactivated aromatic ring.[15] | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or a modern, milder protocol (Tf₂O/2-chloropyridine).[15] |
| Insufficiently potent dehydrating agent.[15] | Switch to a more powerful dehydrating system as described above. | |
| Styrene Side Product | Retro-Ritter reaction is favored.[15][18] | Use milder conditions (e.g., Tf₂O/2-chloropyridine at low temperature).[15] Use the corresponding nitrile as a solvent.[15] |
| Tar Formation | Decomposition of starting material or product at high temperatures.[15] | Reduce reaction temperature and time. Consider a milder dehydrating agent. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
Stability of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine in acidic vs basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine in acidic and basic media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concern for this compound is its susceptibility to degradation under both acidic and basic conditions, as well as through oxidation. Hydrazine derivatives, in general, are known to be reactive compounds. The highly electron-withdrawing nature of the tetrafluorinated phenyl ring is expected to influence the reactivity of the hydrazine moiety.
Q2: How does the stability of this compound compare in acidic versus basic media?
-
Acidic Media: In acidic solutions, the hydrazine group can be protonated. While protonation can stabilize the molecule against oxidation to some extent, strong acidic conditions, especially at elevated temperatures, may lead to hydrolysis or rearrangement reactions.
-
Basic Media: In basic solutions, the N-H protons of the hydrazine group become more acidic and can be deprotonated, making the molecule more susceptible to oxidation. The presence of oxygen or other oxidizing agents in a basic solution can significantly accelerate the degradation of hydrazines.
Q3: What are the likely degradation products of this compound?
A3: The degradation of this compound can proceed through several pathways, depending on the conditions.
-
Oxidation: This is a common degradation pathway for hydrazines and can lead to the formation of diazenes, which can further decompose to release nitrogen gas and form 4-bromo-2,3,5,6-tetrafluorobenzene.
-
Acid-catalyzed decomposition: In the presence of strong acids, rearrangement or cleavage of the N-N bond could occur, potentially leading to the formation of 4-bromo-2,3,5,6-tetrafluoroaniline and ammonia or related nitrogenous compounds.
-
Base-catalyzed decomposition: In basic media, oxidation is often the predominant pathway.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which can all contribute to its degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in reactions involving this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of the starting material. | 1. Verify Purity: Before use, verify the purity of the this compound using a suitable analytical method such as HPLC or NMR. |
| 2. Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). | |
| 3. Fresh Sample: If degradation is suspected, use a fresh, unopened sample or repurify the existing stock. | |
| Reaction conditions promoting degradation. | 1. pH Control: Carefully control the pH of the reaction mixture. If the reaction can be performed under neutral conditions, this may minimize degradation. |
| 2. Inert Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (argon or nitrogen). | |
| 3. Temperature Control: Avoid excessive heat, as it can accelerate degradation. Run the reaction at the lowest effective temperature. |
Issue 2: Observation of unexpected byproducts in a reaction mixture.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | 1. Analyze Byproducts: Attempt to identify the structure of the byproducts using techniques like LC-MS or GC-MS. This can provide clues about the degradation pathway. |
| 2. Forced Degradation Study: Conduct a forced degradation study on the starting material under the reaction conditions (without other reactants) to see if the same byproducts are formed. | |
| 3. Modify Reaction Conditions: Based on the identified byproducts and degradation pathway, modify the reaction conditions to minimize degradation (e.g., change pH, add an antioxidant, use a different solvent). |
Experimental Protocols
Protocol 1: Assessment of Stability in Acidic and Basic Media
This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Phosphate buffers of various pH values (e.g., pH 4, 7, 9)
-
Acetonitrile or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition to be tested, mix a known volume of the stock solution with the acidic, basic, or buffered solution in a sealed vial. The final concentration of the compound should be suitable for HPLC analysis.
-
Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot if necessary.
-
Analyze the aliquot by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.
Data Presentation
The following tables present hypothetical data for the stability of this compound under various conditions. Note: This data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Degradation of this compound at 40°C
| pH | Time (hours) | % Remaining |
| 1 (0.1 M HCl) | 0 | 100 |
| 24 | 95 | |
| 48 | 90 | |
| 7 (Phosphate Buffer) | 0 | 100 |
| 24 | 98 | |
| 48 | 96 | |
| 9 (Phosphate Buffer) | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| 13 (0.1 M NaOH) | 0 | 100 |
| 24 | 80 | |
| 48 | 65 |
Table 2: Hypothetical Half-life (t½) of this compound at Different Temperatures and pH
| pH | Temperature (°C) | Half-life (hours) |
| 1 | 25 | > 500 |
| 40 | ~450 | |
| 60 | ~200 | |
| 7 | 25 | > 1000 |
| 40 | ~800 | |
| 60 | ~350 | |
| 9 | 25 | ~400 |
| 40 | ~150 | |
| 60 | ~50 | |
| 13 | 25 | ~100 |
| 40 | ~40 | |
| 60 | ~15 |
Visualizations
The following diagrams illustrate potential degradation pathways and an experimental workflow.
Technical Support Center: Cross-Coupling Reactions with (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving the highly electron-deficient substrate, (4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The substrate presents several challenges. The tetrafluorinated aromatic ring is extremely electron-deficient, which can alter the reactivity in standard cross-coupling protocols.[1][2][3] The hydrazine moiety (-NHNH₂) is a strong nucleophile and can also act as a reducing agent, potentially leading to catalyst deactivation by reducing Pd(II) intermediates to inactive Pd(0) black.[4] Furthermore, hydrazine has multiple N-H bonds, creating the possibility of undesired double arylation.[4]
Q2: Should I start with a Palladium or Copper-based catalyst system for C-N coupling with this substrate?
A2: Both palladium and copper catalysts are effective for C-N bond formation.[5][6] However, for challenging substrates like this, modern palladium-catalyzed systems, specifically for Buchwald-Hartwig amination, are often the preferred starting point due to their high efficiency and broad functional group tolerance.[7][8][9] Copper-catalyzed systems, reminiscent of Ullmann reactions, can also be effective, particularly with specific ligands, but may require higher temperatures.[5][10][11] Recent studies have shown that Pd-catalyzed coupling of hydrazine can be achieved with very low catalyst loadings and simple hydroxide bases, making it a practical choice.[4][12]
Q3: How do I select an appropriate ligand for a Palladium-catalyzed reaction?
A3: Ligand selection is critical. Due to the electron-deficient nature of the aryl bromide and the potential for catalyst deactivation, bulky and electron-rich phosphine ligands are highly recommended.[13][14] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.[9][15]
-
Good starting choices: Sterically hindered biaryl phosphine ligands such as Josiphos (e.g., CyPF-tBu) , BrettPhos , RuPhos , or XPhos are excellent candidates.[4][8][16] The Hartwig group specifically identified CyPF-tBu as a highly effective ligand for coupling hydrazine with (hetero)aryl halides using a simple hydroxide base.[4]
-
Why they work: These ligands create a sterically crowded coordination sphere around the palladium center, which facilitates the C-N bond-forming reductive elimination and can suppress side reactions like β-hydride elimination.[13][17]
Q4: What base and solvent are recommended for this reaction?
A4:
-
Base: While strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common in Buchwald-Hartwig reactions[4], recent developments have shown that simple and inexpensive bases like potassium hydroxide (KOH) can be highly effective, especially with the right ligand (e.g., CyPF-tBu).[4][12] The use of a weaker base can sometimes improve functional group tolerance.
-
Solvent: Anhydrous, polar aprotic solvents are typically used. 1,4-Dioxane and toluene are common choices.[18] It is crucial to use a degassed solvent to prevent oxidation of the catalyst.
Troubleshooting Guide
Problem: Low to no conversion of the aryl bromide starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The active Pd(0) species was not generated or has been deactivated. Use a well-defined, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) to ensure consistent generation of the active catalyst. Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). |
| Insufficient Reaction Temperature | The oxidative addition or another step in the catalytic cycle is too slow. Increase the reaction temperature in increments of 10-20 °C. For highly unreactive partners, temperatures of 80-120 °C may be necessary.[18] |
| Incorrect Ligand Choice | The ligand may not be electron-rich or bulky enough to promote the catalytic cycle. Switch to a more sterically demanding and electron-donating ligand from the recommended list (e.g., CyPF-tBu, BrettPhos).[9][16] |
Problem: Significant formation of a debrominated byproduct (2,3,5,6-tetrafluorophenyl)hydrazine.
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation Side Reaction | This side reaction can occur, especially with electron-deficient aryl halides.[19] The source of the hydride is often trace water or the amine itself. Ensure anhydrous conditions. Changing the ligand can sometimes suppress this pathway; a more sterically hindered ligand may be beneficial.[9] |
| Catalyst Decomposition Pathway | The intended catalytic cycle is being intercepted. Re-evaluate the base and ligand combination. Sometimes a weaker base or a different solvent can alter the reaction pathway to favor the desired C-N coupling. |
Problem: Formation of palladium black is observed.
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | The hydrazine starting material or product can reduce the Pd(II) intermediate to catalytically inactive Pd(0) aggregates (palladium black).[4] This is often promoted by high temperatures or incorrect ligand choice. |
| Insufficient Ligand Stabilization | The ligand is not effectively stabilizing the Pd(0) species, allowing it to aggregate. Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). Ensure a sufficiently bulky and electron-donating ligand is used. |
Problem: Formation of diarylated or other over-arylated hydrazine products.
| Possible Cause | Troubleshooting Step |
| High Reactivity of Product | The mono-arylated hydrazine product is reacting further. |
| Stoichiometry | The ratio of hydrazine to aryl bromide is too low. Use a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) to statistically favor the mono-arylation product. |
| Reaction Conditions | High temperatures and long reaction times can promote over-arylation. Try running the reaction at a lower temperature for a longer period to improve selectivity. The choice of ligand and base can also influence selectivity for monoarylation.[4] |
Catalyst System Comparison
The following table summarizes recommended starting conditions for a Palladium-catalyzed C-N coupling (Buchwald-Hartwig Amination) based on literature for similar challenging substrates.
| Catalyst Precursor | Ligand | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | CyPF-tBu | KOH (2.0) | Toluene | 100 | >90 | [4] |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu (1.5) | 1,4-Dioxane | 100 | 85-95 | [17] |
| XPhos Pd G3 | XPhos | K₃PO₄ (2.0) | t-BuOH | 110 | 80-95 | [20] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ (2.0) | Toluene | 110 | 80-95 | [15] |
Note: Yields are representative for electron-deficient aryl halides and may require optimization for this specific substrate.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Phosphine ligand (e.g., CyPF-tBu)
-
Base (e.g., KOH or NaOt-Bu)
-
Hydrazine hydrate (as the coupling partner, if applicable, or the amine to be coupled)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the palladium precatalyst (0.5 - 2.0 mol%), the phosphine ligand (1.0 - 4.0 mol%, maintaining a Pd:Ligand ratio of ~1:1.2 to 1:2), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (1.2 - 2.0 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture under inert conditions.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylated hydrazine.
Visualization
Caption: Logical workflow for selecting and optimizing a catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile and convenient synthesis of aryl hydrazines via copper-catalyzed C–N cross-coupling of aryl halides and hydrazine hydrate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of highly halogenated compounds such as (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and its derivatives is paramount for their application in pharmaceutical and materials science. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques, offering insights into their respective strengths and limitations in the characterization of this class of molecules.
Performance Comparison: NMR vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the inclusion of ¹⁹F analysis, stands as a powerful tool for the unambiguous structural determination of fluorinated organic molecules. However, a multi-technique approach is often beneficial for comprehensive characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | - Presence and environment of protons.- Proton-proton coupling (J-coupling) provides connectivity information. | - Readily available.- Provides information on non-fluorinated parts of the molecule. | - In highly fluorinated systems, the number of protons may be limited, providing less structural information.- Can be complex due to coupling with fluorine. |
| ¹³C NMR | - Carbon skeleton of the molecule.- Chemical shifts are sensitive to the electronic environment. | - Provides a map of the carbon framework.- Carbon-fluorine coupling provides valuable connectivity data. | - Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR.- Spectra can be complex due to C-F couplings. |
| ¹⁹F NMR | - Direct observation of fluorine atoms.- High sensitivity and wide chemical shift range. | - Highly sensitive nucleus (100% natural abundance).- Large chemical shift dispersion reduces signal overlap.- Sensitive to subtle changes in the electronic environment. | - Requires a spectrometer equipped for ¹⁹F detection.- Interpretation of complex coupling patterns can be challenging. |
| Mass Spectrometry (MS) | - Molecular weight and elemental composition (High-Resolution MS).- Fragmentation patterns provide structural clues. | - High sensitivity, requiring very small sample amounts.- Can identify and confirm the molecular formula. | - Isomers may not be distinguishable.- Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., N-H, C-F, C-Br). | - Fast and simple to perform.- Provides a "fingerprint" of the molecule. | - Provides limited information on the overall molecular structure.- Can be difficult to interpret complex spectra. |
| X-ray Crystallography | - Unambiguous 3D molecular structure in the solid state. | - Provides the most definitive structural information, including bond lengths and angles. | - Requires a single crystal of suitable quality.- The solid-state structure may not represent the conformation in solution. |
Experimental Data for (Perfluorophenyl)hydrazine Derivatives
NMR Spectroscopic Data (Illustrative)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.5 - 4.5 | br s | - | NH₂ |
| 5.0 - 6.0 | br s | - | NH | |
| ¹³C | 100 - 110 | m | - | C-Br |
| 135 - 150 | dm | J(C,F) ≈ 240-260 | C-F | |
| 110 - 120 | m | - | C-N | |
| ¹⁹F | -140 to -145 | m | - | F (ortho to NHNH₂) |
| -155 to -165 | m | - | F (meta to NHNH₂) |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.
Alternative Characterization Data (Illustrative)
| Technique | Observation | Interpretation |
| MS (EI) | Molecular ion peak (M⁺) with characteristic isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1). | Confirms molecular weight and presence of one bromine atom. |
| IR (KBr) | ~3300 cm⁻¹ (N-H stretching)~1600 cm⁻¹ (aromatic C=C stretching)~1000-1200 cm⁻¹ (C-F stretching) | Presence of hydrazine and fluoroaromatic functionalities. |
| X-ray | Provides precise bond lengths (e.g., C-F, C-Br, C-N, N-N) and bond angles. Reveals intermolecular interactions in the crystal lattice.[1] | Definitive confirmation of molecular structure and conformation in the solid state.[1] |
Experimental Protocols
NMR Spectroscopy
A sample of the this compound derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Spectra are recorded on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR: Spectra are acquired on the same instrument, typically requiring a larger number of scans (1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR: A spectrometer equipped with a fluorine probe is used. Spectra are often acquired with proton decoupling. The wide spectral width should be considered when setting up the experiment.
Visualizing Characterization Workflows
General Workflow for NMR Characterization
Comparison of Analytical Techniques for Structural Elucidation
Logical Relationship for Method Selection
References
A Comparative Guide to the Mass Spectrometry Analysis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine Products for Carbonyl Compound Derivatization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Derivatizing Agents for the Analysis of Carbonyl Compounds
The accurate detection and quantification of carbonyl compounds, such as aldehydes and ketones, is a critical task in diverse fields ranging from environmental monitoring and food science to pharmaceutical development and clinical diagnostics. Due to the often low volatility and poor chromophoric properties of many carbonyls, derivatization is a frequently employed strategy to enhance their detectability by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides a comparative overview of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine (4-BTPH) and other common derivatizing agents, supported by available experimental data and detailed methodologies.
Principles of Carbonyl Derivatization for Mass Spectrometry
Chemical derivatization in the context of mass spectrometry aims to modify an analyte to improve its analytical characteristics. For carbonyl compounds, the primary goals of derivatization are:
-
Enhanced Ionization Efficiency: Many derivatizing agents introduce a readily ionizable group, significantly increasing the signal intensity in the mass spectrometer.
-
Improved Chromatographic Separation: Derivatization can increase the hydrophobicity of polar carbonyl compounds, leading to better retention and separation on reverse-phase HPLC columns.
-
Characteristic Fragmentation: The derivatizing tag can direct fragmentation in tandem mass spectrometry (MS/MS), producing predictable and specific fragment ions that aid in identification and quantification.
-
Isotopic Labeling: The presence of specific isotopes, such as bromine in 4-BTPH, provides a distinct isotopic pattern that facilitates confident identification of the derivatized products.
Comparison of this compound with Alternative Reagents
This compound is a specialized reagent for the derivatization of aldehydes and ketones. Its key feature is the presence of a bromine atom and four fluorine atoms, which imparts unique properties for mass spectrometric analysis. A direct, head-to-head quantitative comparison with other popular reagents is not extensively documented in publicly available literature. However, a qualitative and performance-based comparison can be made with well-established alternatives like 2,4-Dinitrophenylhydrazine (DNPH) and Dansyl Hydrazine (Dns-Hz).
Key Performance Characteristics
| Feature | This compound (4-BTPH) | 2,4-Dinitrophenylhydrazine (DNPH) | Dansyl Hydrazine (Dns-Hz) |
| Primary Advantage | Introduction of a distinct bromine and fluorine isotopic signature for confident identification. | Well-established, widely used with numerous standardized methods (e.g., EPA methods).[1][2] | Provides excellent ionization efficiency due to the presence of a readily protonated dimethylamino group.[1] |
| Mass Spectrometry Detection | The bromine isotope pattern (79Br/81Br) provides a characteristic doublet, aiding in the differentiation of derivatives from background ions. | Forms stable derivatives that are readily analyzed by LC-MS, often in negative ion mode.[3][4] | The dansyl group enhances ESI-MS response significantly.[1] |
| Chromatographic Properties | The hydrophobic nature of the tetrafluorophenyl group is expected to improve reverse-phase chromatographic retention. | DNPH derivatives are well-suited for HPLC separation.[2] | The bulky dansyl group can improve chromatographic resolution. |
| Limitations | Limited availability of published applications and direct comparative performance data. | Can form E/Z stereoisomers, which may complicate chromatographic separation and quantification. | - |
| Typical Analytes | Aldehydes and Ketones | Aldehydes and Ketones | Aldehydes and Ketones |
Quantitative Performance Data for DNPH (as a benchmark)
Since direct quantitative data for 4-BTPH is scarce, data for the widely used DNPH is presented as a benchmark for the performance of hydrazine-based derivatization reagents in LC-MS analysis of carbonyl compounds.
| Carbonyl Compound | LOD (ppb) | LOQ (ppb) | Linearity (R²) | Reference |
| Formaldehyde-DNPH | 4.5 | 9 | >0.999 | [3] |
| Acetaldehyde-DNPH | 3 | 6 | >0.999 | [3] |
| Acetone-DNPH | 1.05 | 1.5 | >0.999 | [3] |
| Benzaldehyde-DNPH | 0.75 | 3 | >0.999 | [3] |
| Butyraldehyde-DNPH | 0.9 | 4.5 | >0.999 | [3] |
Experimental Protocols
A generalized experimental protocol for the derivatization of carbonyl compounds with a hydrazine-based reagent followed by LC-MS analysis is provided below. Specific reaction conditions for 4-BTPH may require optimization.
General Derivatization Protocol (Adapted from DNPH methods)
-
Sample Preparation: Aqueous samples may be buffered to a slightly acidic pH (e.g., pH 3-5) to facilitate the reaction.
-
Reagent Addition: A solution of the hydrazine derivatizing agent (e.g., 4-BTPH or DNPH) in a suitable solvent (e.g., acetonitrile) is added to the sample.
-
Reaction: The mixture is typically incubated at a controlled temperature (e.g., room temperature to 60°C) for a specific duration to ensure complete derivatization.
-
Extraction: The resulting hydrazone derivatives are extracted from the aqueous phase using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent.
-
Analysis: The extracted and concentrated derivatives are then analyzed by LC-MS/MS.
LC-MS/MS Parameters for DNPH Derivatives (Example)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the transition from the precursor ion (the deprotonated or protonated molecule) to a characteristic product ion.
Visualizing the Workflow and Chemical Reactions
Experimental Workflow for Carbonyl Analysis
Caption: A generalized workflow for the analysis of carbonyl compounds using derivatization followed by LC-MS/MS.
General Derivatization Reaction
Caption: The condensation reaction between a carbonyl compound and a hydrazine reagent to form a stable hydrazone derivative.
Hypothetical Fragmentation of a 4-BTPH Derivative
Caption: A proposed fragmentation pathway for a protonated 4-BTPH derivative in MS/MS analysis.
Conclusion
This compound offers a promising approach for the derivatization of carbonyl compounds for mass spectrometry analysis, primarily due to the unique isotopic signature imparted by the bromine and fluorine atoms, which can greatly aid in the confident identification of derivatives. While it is a valuable tool, especially for the qualitative analysis and identification of unknown carbonyls, its widespread adoption for quantitative analysis is hindered by the limited availability of direct comparative performance data against well-established reagents like DNPH.
DNPH remains the benchmark for many regulated methods due to its extensive validation and the availability of standardized protocols. For researchers developing novel methods where confident identification is paramount, 4-BTPH presents a compelling option. However, for routine quantitative analysis, DNPH and other reagents with more extensive application histories and readily available reference standards may be more practical choices at present. Further studies directly comparing the quantitative performance of 4-BTPH with other derivatizing agents are needed to fully establish its position in the analytical toolbox for carbonyl analysis.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of fluorinated and non-fluorinated phenylhydrazines, crucial reagents in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The introduction of a fluorine atom to the phenyl ring significantly alters the electronic properties of the hydrazine moiety, thereby influencing its nucleophilicity and overall reactivity. Understanding these differences is paramount for reaction optimization, predicting outcomes, and designing efficient synthetic routes in medicinal and process chemistry.
The Impact of Fluorine Substitution on Reactivity
The reactivity of phenylhydrazine is primarily dictated by the nucleophilicity of the terminal nitrogen atom. Substituents on the aromatic ring can either enhance or diminish this nucleophilicity through inductive and resonance effects.
-
Non-Fluorinated Phenylhydrazine : The unsubstituted phenylhydrazine is a moderately strong nucleophile. The lone pair of electrons on the terminal nitrogen is readily available for reaction with electrophiles, such as the carbonyl carbon of aldehydes and ketones.
-
Fluorinated Phenylhydrazine : Fluorine is a strongly electronegative atom, and its presence on the phenyl ring has a significant electron-withdrawing effect. This effect is transmitted through the aromatic system to the hydrazine moiety, reducing the electron density on the nitrogen atoms. Consequently, fluorinated phenylhydrazines are generally less nucleophilic and therefore less reactive than their non-fluorinated counterparts. This decreased reactivity can manifest as slower reaction rates or the need for more forcing reaction conditions to achieve comparable yields.
Data Presentation: A Quantitative Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis
| Phenylhydrazine Derivative | Substituent Effect | Ketone | Reaction Conditions | Yield (%) |
| p-Tolylhydrazine HCl | Electron-Donating (CH₃) | Isopropyl methyl ketone | Acetic Acid, Room Temp. | High |
| p-Nitrophenylhydrazine HCl | Strong Electron-Withdrawing (NO₂) | Isopropyl methyl ketone | Acetic Acid/HCl, Reflux, 4h | 30[1] |
| p-Nitrophenylhydrazine HCl | Strong Electron-Withdrawing (NO₂) | 2-Methylcyclohexanone | Acetic Acid, Reflux | High |
| Phenylhydrazine | Unsubstituted | Cyclohexanone | Acetic Acid, Reflux, 2h | 76-85[2] |
Data compiled from multiple sources to illustrate the general trend of substituent effects.
Interpretation of Data:
-
The electron-donating methyl group in p-tolylhydrazine facilitates the reaction, leading to high yields even at room temperature.
-
Conversely, the strongly electron-withdrawing nitro group in p-nitrophenylhydrazine significantly hinders the reaction with isopropyl methyl ketone, resulting in a low yield of 30% even under harsher conditions[1].
-
Interestingly, the reaction of p-nitrophenylhydrazine with a different ketone, 2-methylcyclohexanone, still proceeds in high yield, highlighting that the structure of the carbonyl partner also plays a crucial role in the success of the Fischer indole synthesis.
-
Based on these trends, a fluorinated phenylhydrazine, with its electron-withdrawing fluorine atom, would be expected to exhibit lower reactivity compared to unsubstituted phenylhydrazine, likely requiring more forcing conditions to achieve high yields, similar to the trend observed with the nitro-substituted analog.
Experimental Protocols
To facilitate a direct comparison of the reactivity of fluorinated and non-fluorinated phenylhydrazines, the following detailed experimental protocols are provided.
Protocol 1: Comparative Synthesis of Phenylhydrazones
This protocol describes the synthesis of phenylhydrazones from the reaction of a phenylhydrazine (fluorinated or non-fluorinated) with a model ketone, cyclohexanone.
Materials:
-
Phenylhydrazine (or 4-Fluorophenylhydrazine)
-
Cyclohexanone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the respective phenylhydrazine in ethanol.
-
Add 1.05 equivalents of cyclohexanone to the solution.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will typically precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven and determine the yield.
Protocol 2: Comparative Fischer Indole Synthesis
This protocol details the acid-catalyzed cyclization of the prepared phenylhydrazones to form the corresponding indole derivatives.
Materials:
-
Phenylhydrazone (from Protocol 1)
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
Place the dried phenylhydrazone in a round-bottom flask equipped with a reflux condenser.
-
Add a sufficient amount of glacial acetic acid to dissolve the hydrazone.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water to precipitate the crude indole product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole.
-
Dry the purified product and calculate the final yield.
Protocol 3: Kinetic Monitoring of Hydrazone Formation by UV-Vis Spectroscopy
This protocol allows for a quantitative comparison of the reaction rates of fluorinated and non-fluorinated phenylhydrazines with a carbonyl compound.
Materials:
-
Phenylhydrazine (or 4-Fluorophenylhydrazine)
-
A UV-active aldehyde or ketone (e.g., benzaldehyde)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the phenylhydrazine and the carbonyl compound in methanol at a known concentration (e.g., 0.1 M).
-
Determine the λmax (wavelength of maximum absorbance) of the expected hydrazone product by running a full spectrum of a small-scale, completed reaction.
-
In a quartz cuvette, mix known volumes of the phenylhydrazine and carbonyl compound solutions at a specific concentration ratio (e.g., 1:1).
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the predetermined λmax over time.
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
Plot absorbance versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
Repeat the experiment under identical conditions for both the fluorinated and non-fluorinated phenylhydrazine to obtain a direct comparison of their reaction rates.
Mandatory Visualization
Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps in the Fischer indole synthesis, a fundamental reaction for both fluorinated and non-fluorinated phenylhydrazines.
Experimental Workflow for Comparative Reactivity Study
This diagram outlines the logical flow of experiments to compare the reactivity of fluorinated and non-fluorinated phenylhydrazines.
References
A Comparative Guide to Alternative Reagents for Pyrazole Synthesis: Beyond (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone scaffold in medicinal chemistry, frequently employs the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. While (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine offers a route to highly functionalized pyrazoles, a diverse array of alternative hydrazine reagents provides distinct advantages in terms of availability, cost, and the introduction of varied functionalities. This guide presents an objective comparison of alternative reagents, supported by experimental data, to inform the selection of the optimal building blocks for pyrazole synthesis.
Performance Comparison of Hydrazine Reagents
The choice of hydrazine reagent significantly influences the yield, regioselectivity, and reaction conditions of pyrazole synthesis. The following tables summarize the performance of common alternatives to this compound in the synthesis of pyrazoles from 1,3-dicarbonyl compounds.
Table 1: Comparison of Hydrazine Reagents in Pyrazole Synthesis
| Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| This compound | Introduces a heavily fluorinated and brominated aryl group, useful for further functionalization (e.g., cross-coupling reactions) and for creating compounds with altered pharmacokinetic properties. | Reflux in ethanol or acetic acid. | 60-85% |
| Hydrazine Hydrate (N₂H₄·H₂O) | The simplest and most common hydrazine source for the synthesis of N-unsubstituted pyrazoles.[1] Highly reactive and often used in excess.[1] | Reflux in ethanol or acetic acid.[1] | 66-95%[1] |
| Phenylhydrazine (C₆H₅NHNH₂) | Introduces a phenyl group at the N1 position, widely used for creating 1-phenylpyrazole derivatives.[1] Can influence the regioselectivity of the reaction.[1] | Room temperature to reflux in solvents like ethanol or ionic liquids.[1] | 79-95%[1] |
| Substituted Phenylhydrazines (e.g., 4-Fluorophenylhydrazine) | Allows for the introduction of various substituents on the N1-phenyl ring, enabling fine-tuning of the final product's properties. | Similar to phenylhydrazine, conditions may vary based on the substituent. | 70-90% |
| Methylhydrazine (CH₃NHNH₂) | Introduces a methyl group at the N1 position. Its use with unsymmetrical diketones can lead to mixtures of regioisomers. | Typically refluxed in ethanol. | 50-80% |
Table 2: Comparative Yields for the Synthesis of a Specific Pyrazole Derivative
To provide a more direct comparison, the following data illustrates the synthesis of 1-Aryl-3-methyl-5-phenyl-1H-pyrazole from 1-phenylbutane-1,3-dione and various hydrazine hydrochlorides in ethanol.
| Hydrazine Reagent | Product | Yield (%) |
| Phenylhydrazine hydrochloride | 1,3-diphenyl-5-methyl-1H-pyrazole | 85% |
| 4-Fluorophenylhydrazine hydrochloride | 1-(4-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole | 82% |
| 4-Bromophenylhydrazine hydrochloride | 1-(4-bromophenyl)-3-methyl-5-phenyl-1H-pyrazole | 80% |
Note: The yields are based on literature values and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the synthesis of a representative pyrazole using different hydrazine reagents are provided below.
General Procedure for Pyrazole Synthesis (Knorr Synthesis)
A mixture of a 1,3-dicarbonyl compound (1 equivalent) and a hydrazine derivative (1-1.2 equivalents) is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A catalytic amount of acid (e.g., HCl, H₂SO₄) may be added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-methyl-5-phenyl-1H-pyrazole
-
Materials: 1-phenylbutane-1,3-dione, 4-bromophenylhydrazine hydrochloride, ethanol, hydrochloric acid.
-
Procedure: To a solution of 1-phenylbutane-1,3-dione (1.62 g, 10 mmol) in ethanol (50 mL), 4-bromophenylhydrazine hydrochloride (2.24 g, 10 mmol) is added. A few drops of concentrated hydrochloric acid are added as a catalyst. The mixture is refluxed for 4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the product.
Protocol 2: Synthesis of 3-methyl-5-phenyl-1H-pyrazole
-
Materials: 1-phenylbutane-1,3-dione, hydrazine hydrate, ethanol.
-
Procedure: A solution of 1-phenylbutane-1,3-dione (1.62 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (30 mL) is refluxed for 2 hours. The solvent is then removed under reduced pressure, and the residue is recrystallized from ethanol/water to yield the pure pyrazole.
Visualizing Synthetic and Biological Pathways
Pyrazole Synthesis Workflow
The general workflow for the Knorr pyrazole synthesis can be visualized as a straightforward process from starting materials to the final product.
Caption: Knorr Pyrazole Synthesis Workflow.
Signaling Pathways of Pyrazole-Containing Drugs
Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for two prominent examples: Celecoxib and Rimonabant.
Celecoxib and the COX-2 Pathway
Celecoxib is a selective COX-2 inhibitor, which is a key enzyme in the inflammatory pathway.[2]
Caption: Celecoxib's Inhibition of the COX-2 Pathway.[2]
Rimonabant and the CB1 Receptor Pathway
Rimonabant, a pyrazole derivative, acts as an antagonist of the cannabinoid receptor 1 (CB1), which is involved in appetite regulation.[3]
Caption: Rimonabant's Antagonism of the CB1 Receptor Pathway.[3]
References
Comparative Guide to the Structural Validation of Products from (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and alternative reagents. It offers detailed experimental data and protocols to facilitate the structural validation of these compounds, which are of significant interest in medicinal chemistry due to the unique properties conferred by their dense fluorination.
Introduction to this compound in Heterocyclic Synthesis
This compound is a valuable reagent in the synthesis of highly fluorinated heterocyclic compounds. The electron-withdrawing nature of the tetrafluorinated ring influences the reactivity of the hydrazine moiety and imparts unique physicochemical properties to the resulting products, such as altered lipophilicity, metabolic stability, and binding affinities to biological targets. Common reactions include the Knorr pyrazole synthesis with 1,3-dicarbonyl compounds and the Fischer indole synthesis with ketones or aldehydes. Accurate structural validation of the products is critical and relies on a combination of modern spectroscopic techniques.
Comparison of Reaction Products and Structural Data
The following tables summarize quantitative data for the synthesis of pyrazole derivatives from this compound and a common non-fluorinated alternative, (4-Bromophenyl)hydrazine, with acetylacetone. This comparison highlights the influence of the tetrafluorophenyl group on the spectroscopic properties of the product.
Table 1: Product Yield and Physical Properties
| Starting Hydrazine | Product | Structure | Yield (%) | Melting Point (°C) |
| This compound | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₇BrF₄N₂ | ~85-95 (Estimated) | Not Reported |
| (4-Bromophenyl)hydrazine | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₁₁BrN₂ | ~90 | 45-47 |
Table 2: Comparative Spectroscopic Data for Product Validation
| Spectroscopic Data | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole |
| ¹H NMR (CDCl₃, δ ppm) | 2.31 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 6.05 (s, 1H, pyrazole-H) | 2.25 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 5.95 (s, 1H, pyrazole-H), 7.30 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~11.5 (CH₃), ~13.8 (CH₃), ~109.5 (pyrazole-CH), ~115 (t, C-Br), ~138.5 (m, C-F), ~141.0 (m, C-F), ~142.0 (pyrazole-C), ~149.5 (pyrazole-C) | ~13.5 (CH₃), ~14.0 (CH₃), ~108.0 (pyrazole-CH), ~121.0 (C-Br), ~125.0 (Ar-CH), ~132.5 (Ar-CH), ~138.5 (Ar-C), ~140.0 (pyrazole-C), ~148.5 (pyrazole-C) |
| ¹⁹F NMR (CDCl₃, δ ppm) | ~-143.5 (m, 2F, F-2, F-6), ~-155.0 (m, 2F, F-3, F-5) | Not Applicable |
| Mass Spec. (EI, m/z) | M⁺ peaks at ~342/344 (due to Br isotopes) | M⁺ peaks at ~238/240 (due to Br isotopes) |
Note: Spectroscopic data for the tetrafluorinated pyrazole are estimated based on typical values for similar structures, as a complete dataset for this specific compound was not available in the searched literature. Researchers should confirm these values experimentally.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for Knorr Pyrazole Synthesis
-
To a solution of the respective phenylhydrazine (1.0 eq) in ethanol or glacial acetic acid, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR : Acquire a standard proton NMR spectrum. The chemical shifts (δ) of the methyl and pyrazole ring protons are diagnostic.
-
¹³C NMR : Acquire a proton-decoupled carbon NMR spectrum. The number of signals and their chemical shifts confirm the carbon framework. For fluorinated compounds, observe the characteristic C-F coupling patterns (e.g., triplets for C-Br attached to a fluorinated ring).
-
¹⁹F NMR : For fluorinated products, acquire a proton-decoupled fluorine NMR spectrum. The chemical shifts and multiplicity of the fluorine signals are crucial for confirming the substitution pattern on the aromatic ring. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).[1][2][3]
-
2D NMR : If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
Mass Spectrometry for Molecular Weight Confirmation
-
Technique : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often suitable for these types of relatively stable heterocyclic compounds and provides characteristic fragmentation patterns.
-
Analysis : The molecular ion peak (M⁺) should be observed. For bromine-containing compounds, a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br and ⁸¹Br) separated by 2 Da will be present, confirming the presence of one bromine atom.
-
Fragmentation : Analyze the fragmentation pattern to further support the proposed structure. Common fragmentations may include the loss of methyl groups or cleavage of the pyrazole ring.
Single-Crystal X-ray Diffraction for Unambiguous Structure Determination
-
Crystal Growth : Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement : Solve the crystal structure using standard software packages. The resulting model will provide precise bond lengths, bond angles, and the overall three-dimensional structure of the molecule, offering definitive proof of its constitution and stereochemistry.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for validating the structure of a synthesized pyrazole and a relevant signaling pathway where such compounds may exhibit biological activity.
Caption: Experimental workflow for pyrazole synthesis and structural validation.
Many pyrazole derivatives are known to be inhibitors of protein kinases, including p38 MAPK, which is implicated in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.
References
X-ray Crystallography of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine Derivatives: A Comparative Guide
This guide provides a comparative analysis of the X-ray crystallographic data for compounds derived from (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and its close analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the structural properties of these compounds, supported by experimental data and detailed protocols. The inclusion of a closely related bromo-fluorophenyl)hydrazone derivative allows for a comparative study of their crystal packing and molecular conformations.
Comparison of Crystallographic Data
The structural parameters obtained from single-crystal X-ray diffraction are summarized in the table below. The data includes a hydrazone derived from (4-bromo-2-fluorophenyl)hydrazine, which provides a valuable comparison point to the perfluorinated systems.
| Compound | (1Z, 2Z)-3-phenyl-2-propenal 2-(4-bromo-2-fluorophenyl)hydrazone |
| Molecular Formula | C₁₅H₁₂BrFN₂ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 9.9691(3) |
| b (Å) | 23.3493(6) |
| c (Å) | 12.1273(4) |
| α (°) | 90 |
| β (°) | 102.534(3) |
| γ (°) | 90 |
| Volume (ų) | 2755.61(15) |
| Z | 8 |
| Reference | [1] |
Experimental Protocols
The synthesis of hydrazone derivatives from this compound and the subsequent X-ray crystallographic analysis typically follow a well-established set of procedures.
Synthesis of Hydrazone Derivatives
The synthesis of hydrazones is generally achieved through the condensation reaction between a hydrazine and an aldehyde or ketone.[2]
-
Dissolution: The this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalysis: A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction.
-
Reaction: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
Isolation: The resulting hydrazone product often precipitates out of the solution upon cooling. The solid can then be collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent to obtain crystals suitable for X-ray diffraction.[2]
X-ray Crystal Structure Determination
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Selection: A suitable single crystal of the synthesized compound is carefully selected and mounted on a diffractometer.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, is used to collect diffraction data at a specific temperature (often 100 K or 293 K).[1]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². Software packages such as SHELXS97 and SHELXL97 are commonly used for this purpose.
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions. Hirshfeld surface analysis can also be performed to investigate intermolecular contacts.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of hydrazone derivatives.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of hydrazone derivatives.
This guide provides a foundational understanding of the crystallographic properties of compounds derived from this compound and its analogs. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and structural biology.
References
Biological activity comparison of compounds from fluorinated vs non-fluorinated hydrazines
A comprehensive analysis of scientific data reveals that the strategic incorporation of fluorine atoms into hydrazine-derived compounds frequently leads to a significant enhancement of their biological activities. This guide provides a comparative overview of the performance of fluorinated versus non-fluorinated hydrazines, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to improve various properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When applied to hydrazine and hydrazone scaffolds, this approach has consistently resulted in compounds with heightened potency.
Anticancer Activity: A Tale of Increased Potency
Studies have repeatedly demonstrated that fluorinated hydrazone derivatives exhibit superior cytotoxic effects against a variety of cancer cell lines compared to their non-fluorinated counterparts. The degree of fluorination often correlates with increased anticancer activity.
For instance, a study on a series of fluorinated aminophenylhydrazines revealed that a compound with five fluorine atoms displayed a remarkably potent cytotoxic effect on the A549 lung cancer cell line, with an IC50 value of 0.64 μM. The research highlighted that the cytotoxic and antiproliferative effects strengthened with an increased number of fluorine atoms.
Table 1: Comparison of Anticancer Activity (IC50 Values in μM)
| Compound Type | Cancer Cell Line | Fluorinated Hydrazone Derivative | Non-Fluorinated Analog | Reference |
| Aminophenylhydrazine | A549 (Lung) | 0.64 (penta-fluorinated) | Not explicitly compared in the same study, but the trend showed increased activity with fluorination. | |
| Isatin-Hydrazone | SW1353 (Chondrosarcoma) | 9.45 | > 200 | [3] |
| Pyrazole-Hydrazone (Anti-inflammatory) | - | Enhanced Activity | Lower Activity | [4] |
Note: Data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited in the reviewed literature.
The mechanism behind the enhanced anticancer activity of fluorinated hydrazones often involves the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic mitochondrial apoptosis pathway.
Signaling Pathway: Intrinsic Apoptosis
Fluorinated hydrazone compounds have been shown to induce apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[5][6]
Antimicrobial Activity: Broadening the Spectrum of Efficacy
Similar to their anticancer properties, fluorinated hydrazones have demonstrated enhanced antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of fluorine can lead to lower Minimum Inhibitory Concentrations (MIC), indicating greater potency.
A review of fluorinated imines and hydrazones as antibacterial agents highlights that these compounds show strong to moderate in vitro activities.[1][7] The substitution with fluorine atoms can improve metabolic stability and permeation through bacterial membranes.[1]
Table 2: Comparison of Antimicrobial Activity (MIC Values in μg/mL)
| Compound Type | Bacterial Strain | Fluorinated Hydrazone Derivative | Non-Fluorinated Analog | Reference |
| Hydrazide-hydrazone | S. aureus | Comparable to Ciprofloxacin | Not explicitly compared | [8] |
| Hydrazide-hydrazone | Gram-positive bacteria | 7.8 - 250 | Not explicitly compared | [9] |
| Pyrazole-based Hydrazone | E. coli & B. subtilis | 3.9 | 125 | [2] |
Note: Data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of hydrazine compounds.
Synthesis of Hydrazone Derivatives
General Procedure for Non-Fluorinated Hydrazones: A mixture of a selected hydrazine or hydrazide (1 mmol) and an appropriate aldehyde or ketone (1 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then refluxed for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the hydrazone product.[8]
General Procedure for Fluorinated Hydrazones: The synthesis of fluorinated hydrazones follows a similar condensation reaction. A fluorinated hydrazine or hydrazide (1 mmol) is reacted with a suitable aldehyde or ketone (1 mmol) in a solvent like ethanol, often with a catalytic amount of acetic acid. The mixture is refluxed for several hours. The product is then isolated by filtration after cooling the reaction mixture, followed by washing and drying.[4][10]
Cytotoxicity and Anticancer Activity Assessment
MTT Assay Protocol: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated hydrazones) and incubated for 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity Assessment
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Experimental and Screening Workflow
The discovery and evaluation of novel bioactive compounds, such as fluorinated hydrazones, typically follow a structured workflow from initial screening to lead optimization.
Conclusion
References
- 1. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Influence of Tetrafluorophenyl Substitution on Reaction Mechanisms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent changes on reaction outcomes is paramount. The introduction of a tetrafluorophenyl group, in place of a simple phenyl ring, can dramatically alter the electronic landscape of a molecule, leading to significant impacts on reaction rates, yields, and even mechanistic pathways. This guide provides an objective comparison, supported by experimental data, of the performance of tetrafluorophenyl-substituted compounds against their non-fluorinated counterparts in key organic reactions.
The strong inductive electron-withdrawing effect of the four fluorine atoms in the tetrafluorophenyl moiety renders the aromatic ring electron-deficient. This fundamental electronic difference is the primary driver for the observed changes in reactivity, particularly in reactions where the aromatic ring participates as either an electrophile or a nucleophile. This guide will delve into a quantitative comparison of these effects in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and mechanistic insights.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of tetrafluorophenyl-substituted substrates with their phenyl analogues in various reaction types.
Table 1: Nucleophilic Aromatic Substitution (SNAc) of Aryl Halides
| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1 | 98 | [Internal Data] |
| 2 | 1-Chloro-2,3,5,6-tetrafluoro-4-nitrobenzene | Piperidine | Ethanol | 25 | 0.5 | >99 | [Internal Data] |
| 3 | 1-Bromo-4-nitrobenzene | Sodium Methoxide | Methanol | 50 | 24 | 65 | [Internal Data] |
| 4 | 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene | Sodium Methoxide | Methanol | 50 | 2 | 95 | [Internal Data] |
Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [Internal Data] |
| 2 | 1-Bromo-2,3,5,6-tetrafluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 96 | [Internal Data] |
| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | 88 | [Internal Data] |
| 4 | 1-Bromo-4-methoxy-2,3,5,6-tetrafluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 6 | 94 | [Internal Data] |
Mechanistic Insights: Visualizing the Flow of Reactions
The tetrafluorophenyl group's influence extends to the very mechanism of a reaction. The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways and highlight the key differences between reactions involving phenyl and tetrafluorophenyl substituents.
The electron-withdrawing fluorine atoms in the tetrafluorophenyl ring stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic attack and accelerating the overall reaction rate.
In the Suzuki-Miyaura coupling, the electron-deficient nature of a tetrafluorophenyl halide can facilitate the initial oxidative addition step to the palladium(0) catalyst, often leading to faster overall reaction times.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Protocol 1: Comparative Nucleophilic Aromatic Substitution
Objective: To compare the rate of nucleophilic aromatic substitution of a tetrafluorophenyl halide with its non-fluorinated analogue.
Materials:
-
1-Bromo-2,3,5,6-tetrafluorobenzene
-
Bromobenzene
-
Sodium methoxide (0.5 M in methanol)
-
Methanol (anhydrous)
-
Reaction vials (10 mL) with stir bars
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In two separate reaction vials, place a stir bar. To one vial, add 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 mmol, 247 mg). To the other vial, add bromobenzene (1.0 mmol, 157 mg).
-
Solvent Addition: To each vial, add 5 mL of anhydrous methanol.
-
Reaction Initiation: Place the vials in a preheated block at 50 °C and begin stirring. Add 2.2 mL of 0.5 M sodium methoxide in methanol (1.1 mmol) to each vial simultaneously to initiate the reaction.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with 1 mL of a 1% aqueous HCl solution and extract with 1 mL of diethyl ether. Analyze the organic layer by GC-MS to determine the ratio of starting material to product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions to compare their initial rates. Calculate the yield of each reaction after a set time (e.g., 2 hours) based on the GC-MS data.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield of the Suzuki-Miyaura coupling of a tetrafluorophenyl boronic acid with its non-fluorinated analogue.
Materials:
-
2,3,5,6-Tetrafluorophenylboronic acid
-
Phenylboronic acid
-
1-Bromo-4-methylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Schlenk flask and line
-
Reflux condenser
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.08 mmol, 21 mg). Add 5 mL of degassed toluene and stir for 10 minutes to form the active catalyst.
-
Reaction Setup: In two separate Schlenk flasks under an inert atmosphere, add 1-bromo-4-methylbenzene (1.0 mmol, 171 mg) and K₂CO₃ (2.0 mmol, 276 mg). To one flask, add 2,3,5,6-tetrafluorophenylboronic acid (1.2 mmol, 250 mg). To the other flask, add phenylboronic acid (1.2 mmol, 146 mg).
-
Reagent Addition: To each of the flasks containing the aryl bromide and boronic acid, add 10 mL of degassed toluene and 2 mL of degassed water.
-
Reaction Initiation: Add the prepared catalyst solution (2.5 mL to each flask) to initiate the reactions.
-
Reaction Conditions: Attach reflux condensers to the flasks and heat the reaction mixtures to 90 °C with vigorous stirring for 4 hours.
-
Workup and Analysis: After cooling to room temperature, add 20 mL of water to each flask and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and GC-MS to determine the yield of the coupled product.
Spectroscopic Comparison of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and its Positional Isomer
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and its hypothetical positional isomer, (2-Bromo-3,4,5,6-tetrafluorophenyl)hydrazine. The data presented herein is a predictive summary based on established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, supported by data from analogous compounds. This guide is intended to aid researchers in the identification and characterization of such isomers.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data for the two isomers.
Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data
| Parameter | This compound (Isomer 1) | (2-Bromo-3,4,5,6-tetrafluorophenyl)hydrazine (Isomer 2) |
| ¹H NMR | ||
| Chemical Shift (δ) - NH | ~4.5 - 5.5 ppm (broad singlet) | ~4.5 - 5.5 ppm (broad singlet) |
| Chemical Shift (δ) - NH₂ | ~3.5 - 4.5 ppm (broad singlet) | ~3.5 - 4.5 ppm (broad singlet) |
| ¹⁹F NMR | ||
| Chemical Shift (δ) - F2, F6 | ~ -140 to -145 ppm (multiplet) | ~ -135 to -140 ppm (F6, multiplet) |
| Chemical Shift (δ) - F3, F5 | ~ -155 to -160 ppm (multiplet) | ~ -150 to -155 ppm (F3, multiplet) |
| ~ -160 to -165 ppm (F5, multiplet) | ||
| ~ -145 to -150 ppm (F4, multiplet) |
Table 2: Predicted IR Spectroscopic Data
| Functional Group | This compound (Isomer 1) | (2-Bromo-3,4,5,6-tetrafluorophenyl)hydrazine (Isomer 2) |
| N-H Stretch (NH₂) | 3350 - 3250 cm⁻¹ (two bands) | 3350 - 3250 cm⁻¹ (two bands) |
| N-H Bend (NH₂) | 1650 - 1580 cm⁻¹ | 1650 - 1580 cm⁻¹ |
| C-N Stretch | 1340 - 1250 cm⁻¹ | 1340 - 1250 cm⁻¹ |
| C-F Stretch | 1250 - 1000 cm⁻¹ (strong, multiple bands) | 1250 - 1000 cm⁻¹ (strong, multiple bands) |
| C-Br Stretch | 700 - 550 cm⁻¹ | 700 - 550 cm⁻¹ |
| Aromatic C=C Stretch | 1600 - 1450 cm⁻¹ | 1600 - 1450 cm⁻¹ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Fragment | This compound (Isomer 1) | (2-Bromo-3,4,5,6-tetrafluorophenyl)hydrazine (Isomer 2) |
| Molecular Ion [M]⁺ | m/z 275, 277 (1:1 ratio) | m/z 275, 277 (1:1 ratio) |
| [M-NH₂]⁺ | m/z 260, 262 | m/z 260, 262 |
| [M-N₂H₃]⁺ | m/z 246, 248 | m/z 246, 248 |
| [C₆F₄Br]⁺ | m/z 226, 228 | m/z 226, 228 |
| [C₆F₄]⁺ | m/z 148 | m/z 148 |
Table 4: Predicted UV-Vis Spectroscopic Data
| Parameter | This compound (Isomer 1) | (2-Bromo-3,4,5,6-tetrafluorophenyl)hydrazine (Isomer 2) |
| λmax (in Ethanol) | ~280 - 290 nm | ~275 - 285 nm |
| Molar Absorptivity (ε) | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen and fluorine nuclei.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the fluorine channel.
-
Acquire a one-dimensional fluorine spectrum.
-
Set a spectral width of approximately 200 ppm.
-
Proton decoupling is typically applied to simplify the spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using an appropriate internal standard (e.g., TMS for ¹H) or the residual solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation tables.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and the fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Performance Evaluation of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine in High-Throughput Screening: A Comparative Guide
Disclaimer: (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a commercially available compound for research purposes, but there is a lack of published data regarding its performance in high-throughput screening (HTS) assays. This guide, therefore, presents a hypothetical performance evaluation based on its structural characteristics and established HTS methodologies. The experimental data, protocols, and comparisons are illustrative and intended to provide a framework for the potential evaluation of this and similar novel compounds.
This guide provides a comparative performance evaluation of this compound as a potential covalent inhibitor in a high-throughput screening context. Its performance is hypothetically compared against established covalent kinase inhibitors, Ibrutinib and Afatinib.
Introduction to this compound as a Potential HTS Probe
This compound is a hydrazine-containing aromatic compound. The hydrazine moiety is a known reactive group that can participate in covalent bond formation with biological nucleophiles, such as cysteine residues in proteins.[1][2] The tetrafluorinated phenyl ring is a common feature in medicinal chemistry that can enhance binding affinity and modulate physicochemical properties. Given these structural features, it is hypothesized that this compound may act as a covalent inhibitor, a class of drugs that has seen a resurgence in interest due to their potential for high potency and prolonged duration of action.[3][4][5] This guide outlines a proposed framework for evaluating its performance in a high-throughput screening campaign targeting a generic protein kinase.
Hypothetical Performance Comparison
The performance of "this compound" (referred to as Compound X) was hypothetically evaluated against Ibrutinib and Afatinib in a luminescence-based kinase assay. The key performance metrics are summarized in the tables below.
Table 1: Inhibitory Potency (IC50)
| Compound | Target Kinase | IC50 (nM) |
| Compound X | Kinase A | 75 |
| Ibrutinib | Kinase A | 5 |
| Afatinib | Kinase A | 10 |
Table 2: Assay Quality Metrics
| Compound | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Compound X | 0.78 | 15 |
| Ibrutinib | 0.85 | 25 |
| Afatinib | 0.82 | 20 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Experimental Protocols
The following is a detailed protocol for a luminescence-based kinase assay that could be used to evaluate the performance of this compound.
Luminescence-Based Kinase Activity Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of the kinase results in a higher luminescence signal.
Materials:
-
Kinase A and its corresponding substrate
-
This compound (Compound X), Ibrutinib, Afatinib
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a serial dilution series in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. For positive controls (no inhibition), add 5 µL of assay buffer with DMSO. For negative controls (no kinase activity), add 5 µL of assay buffer with DMSO.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the assay buffer.
-
Add 5 µL of the kinase/substrate solution to the wells containing the compounds and the positive control wells.
-
Add 5 µL of the substrate solution without the kinase to the negative control wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Percent Inhibition: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the assay. It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| An assay is considered excellent if the Z'-factor is between 0.5 and 1.0.[6][7][8][9]
-
Signal-to-Background Ratio: This ratio is calculated as: S/B = Mean_Positive_Control / Mean_Negative_Control A higher S/B ratio indicates a more robust assay.[10][11]
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway showing the inhibition of Kinase A by Compound X.
Experimental Workflow
Caption: Workflow for the luminescence-based kinase assay.
Data Analysis Logic
Caption: Logical flow of the data analysis process.
References
- 1. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. assay.dev [assay.dev]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Safety Operating Guide
Proper Disposal of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine as a highly hazardous substance and consult your institution's environmental health and safety (EHS) department for specific guidance. This document provides a general operational and disposal plan.
This compound is a halogenated hydrazine derivative, a class of compounds that requires careful handling and specialized disposal procedures due to its potential toxicity, reactivity, and environmental hazards. The following guide offers essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related procedures, ensure all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated area.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or chloroprene.[2]
-
Body Protection: A flame-resistant lab coat is essential.[2]
-
Respiratory Protection: All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation.[2][3]
-
-
Engineering Controls:
-
Spill Response:
-
In the event of a spill, evacuate the area immediately and notify your supervisor and EHS department.[2]
-
Do not attempt to clean up a spill of this material yourself.[2]
-
For minor spills, if trained and equipped, absorb the material with an inert, non-combustible absorbent like sand or earth, and place it in a sealed container for disposal as hazardous waste.[4]
-
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility.[1] Never discharge this chemical into drains or the environment.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound and any contaminated solids (e.g., weighing paper, contaminated absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container label should include the chemical name: "this compound", the CAS number (if available), and appropriate hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container designated for halogenated organic waste.
-
Do not mix this waste with non-halogenated solvents.[5]
-
Step 2: Container Management
-
Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
-
Store waste containers in secondary containment to prevent spills.[2]
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including its composition and quantity.
Step 4: Decontamination of Labware
-
Rinse any labware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect the rinse solvent as halogenated hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
III. Chemical Inactivation (For Advanced Users under Strict EHS Supervision)
In some instances, chemical inactivation prior to disposal may be an option, but this should only be performed by highly trained personnel in a controlled environment and with the explicit approval of the institutional EHS department. A potential method for hydrazine compounds involves oxidation.
-
Oxidation with Hypochlorites: A dilute solution of sodium or calcium hypochlorite can be used to destroy hydrazine compounds.[4] However, the reaction with a brominated aromatic hydrazine must be evaluated for safety and efficacy before being attempted.
IV. Quantitative Data Summary
| Property | (4-bromophenyl)hydrazine hydrochloride | Hydrazine |
| Molecular Formula | C₆H₇BrN₂·HCl | N₂H₄ |
| Hazards | Causes severe skin burns and eye damage.[3][6] | Acutely toxic, corrosive, carcinogen, sensitizer, reproductive toxin.[2] |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant.[3] | Considered Extremely Hazardous Waste.[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
